2,3,5-Tribromo-4-methylpyridine
Description
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Properties
IUPAC Name |
2,3,5-tribromo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAJINJCRPCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406213 | |
| Record name | 2,3,5-tribromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-25-9 | |
| Record name | Pyridine, 2,3,5-tribromo-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-tribromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2,3,5-Tribromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,5-tribromo-4-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data, this document presents a proposed synthetic pathway based on established principles of pyridine chemistry, alongside predicted physicochemical and spectroscopic properties. Detailed, representative experimental protocols for key transformations and analytical techniques are provided to guide researchers in the synthesis and characterization of this and related polysubstituted pyridines. The potential applications of this class of compounds in drug discovery are also discussed, highlighting the importance of polyhalogenated heterocyclic scaffolds.
Introduction
Halogenated pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The introduction of halogen atoms onto the pyridine ring profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] this compound represents a highly functionalized scaffold, offering multiple points for further chemical modification through reactions such as cross-coupling and nucleophilic substitution, making it a potentially valuable intermediate in the synthesis of complex molecular architectures for drug discovery and materials science.
Proposed Synthesis of this compound
A direct and selective synthesis of this compound from 4-methylpyridine (γ-picoline) is challenging due to the deactivated nature of the pyridine ring towards electrophilic substitution.[4][5] Therefore, a multi-step synthetic approach is proposed, leveraging modern synthetic methodologies to control the regioselectivity of the bromination steps. The proposed pathway involves the initial synthesis of a substituted aminopyridine, followed by a Sandmeyer reaction and subsequent brominations.
Proposed Synthetic Pathway
The proposed multi-step synthesis starts from the readily available 4-methylpyridine and proceeds through key intermediates to yield the target compound.
Caption: Proposed multi-step synthesis of this compound.
Justification of the Proposed Pathway
-
Chichibabin Amination: The direct amination of 4-methylpyridine at the 2-position is a well-established method to introduce an activating amino group.
-
Sandmeyer Reaction: The Sandmeyer reaction is a reliable method for converting the 2-amino group to a bromo substituent.[6]
-
N-Oxide Formation: The pyridine nitrogen is oxidized to the N-oxide to activate the ring for further electrophilic substitution, particularly at the 4- and 2/6-positions.
-
Bromination of N-oxide: Bromination of the N-oxide is expected to occur at the 5-position, which is electronically activated.
-
Deoxygenation: The N-oxide is removed to yield 2,5-dibromo-4-methylpyridine.
-
Final Bromination: The final bromination is proposed to occur under harsh conditions (oleum) to introduce the third bromine atom at the 3-position.
Physicochemical and Spectroscopic Properties
Due to the scarcity of experimental data for this compound, the following tables summarize its basic identifiers and predicted physicochemical and spectroscopic properties.
Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 3430-25-9 |
| Molecular Formula | C₆H₄Br₃N |
| Molecular Weight | 329.82 g/mol |
| Canonical SMILES | CC1=C(C(=NC=C1Br)Br)Br |
Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, chloroform. |
| Appearance | Likely a solid at room temperature.[1] |
Predicted Spectroscopic Data
The following are predicted NMR spectral data.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-6 | ~8.5 - 8.7 | Singlet (s) |
| -CH₃ | ~2.6 - 2.8 | Singlet (s) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~145 - 150 |
| C-3 | ~120 - 125 |
| C-4 | ~140 - 145 |
| C-5 | ~125 - 130 |
| C-6 | ~150 - 155 |
| -CH₃ | ~20 - 25 |
Experimental Protocols
The following sections provide detailed, representative protocols for the key synthetic steps and the spectroscopic characterization of the target compound. These are generalized procedures and may require optimization.
Representative Synthesis Protocol: Sandmeyer Reaction of an Aminopyridine
This protocol describes the conversion of an aminopyridine to a bromopyridine, a key step in the proposed synthesis.
Caption: Workflow for a representative Sandmeyer reaction.
Materials:
-
2-Amino-4-methylpyridine (1.0 eq)
-
48% Hydrobromic acid
-
Bromine (1.5 - 3.0 eq)
-
Sodium nitrite (1.1 - 1.5 eq)
-
50% Sodium hydroxide solution
-
Ethyl acetate or diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine in 48% hydrobromic acid.
-
Cool the mixture to between -5 °C and 0 °C using an ice-salt bath with vigorous stirring.
-
Slowly add bromine dropwise to the cooled solution, ensuring the temperature remains below 0 °C.
-
Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 0 °C.
-
Stir the reaction mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Slowly allow the reaction to warm to 20 °C.
-
Adjust the pH of the solution to ~9 by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by fractional distillation or column chromatography.
Representative Protocol for Spectroscopic Characterization (NMR, IR, MS)
Objective: To obtain high-quality spectroscopic data for the characterization of a brominated methylpyridine derivative.
Caption: General workflow for spectroscopic characterization.
A. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
B. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an ATR accessory.
-
Acquisition: Obtain the IR spectrum over a range of 4000-400 cm⁻¹.
C. Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent (e.g., dichloromethane).
-
Acquisition: Inject the sample into a GC-MS system. Use electron ionization (EI) and scan a mass range appropriate for the expected molecular weight.
Applications in Drug Development
Polybrominated pyridines, such as this compound, are valuable intermediates in the synthesis of novel pharmaceutical agents. The bromine atoms serve as versatile handles for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7][8] This allows for the construction of complex molecules with tailored biological activities.
The pyridine core itself is a privileged scaffold in medicinal chemistry, known to improve pharmacokinetic properties such as metabolic stability and permeability.[1] The strategic placement of bromine atoms can further enhance these properties and contribute to potent and selective binding to therapeutic targets.
Safety and Handling
General Handling Precautions:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis and drug discovery. Although detailed experimental data for this specific molecule is limited, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. The proposed synthetic pathway and representative experimental protocols offer a starting point for researchers interested in exploring the chemistry and applications of this and other polysubstituted pyridines. The continued investigation of such novel scaffolds is crucial for the advancement of medicinal chemistry and the development of new therapeutic agents.
References
- 1. indiamart.com [indiamart.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. aklectures.com [aklectures.com]
- 7. daneshyari.com [daneshyari.com]
- 8. 2,3,5-Tribromo -4-Methyl Pyridine(3430-25-9) In Surat, 2,3,5-Tribromo -4-Methyl Pyridine(3430-25-9) Supplier,Manufacturer, Gujarat,India [cynorlab.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
In-Depth Technical Guide: 2,3,5-Tribromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,5-Tribromo-4-methylpyridine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this guide synthesizes information from publicly available data on closely related analogues and predictive methodologies. It covers the chemical structure, physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. Furthermore, this document explores the potential applications of this compound in drug discovery and materials science, based on the established roles of similar brominated pyridine scaffolds. A detailed experimental protocol for a proposed synthesis is provided, along with a workflow diagram generated using Graphviz.
Introduction
Halogenated pyridines are a class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide range of functional molecules, including pharmaceuticals and agrochemicals. The strategic placement of halogen substituents on the pyridine ring provides reactive handles for various cross-coupling reactions, allowing for the construction of complex molecular architectures. This compound is a poly-brominated derivative of 4-picoline (4-methylpyridine). The presence of multiple bromine atoms is expected to significantly influence the electronic properties and reactivity of the pyridine ring, making it a potentially valuable intermediate for the synthesis of novel compounds with unique biological activities. This guide aims to provide a detailed technical resource on this compound for researchers in organic synthesis and drug development.
Chemical Structure and Properties
This compound is a substituted pyridine with three bromine atoms at the 2, 3, and 5 positions and a methyl group at the 4 position.
Physicochemical Data
Quantitative data for this compound is sparse in the available literature. The following table summarizes the known and computed properties of the compound.
| Property | Value | Source |
| CAS Number | 3430-25-9 | [1] |
| Molecular Formula | C₆H₄Br₃N | [1] |
| Molecular Weight | 329.82 g/mol | [1] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [2] |
| InChI Key | ZVQAJINJCRPCNA-UHFFFAOYSA-N | [2] |
| Computed Exact Mass | 328.78734 Da | PubChem |
| Computed Monoisotopic Mass | 326.78939 Da | PubChem |
| Computed Topological Polar Surface Area | 12.9 Ų | PubChem |
Synthesis of this compound
Proposed Synthetic Workflow
The diagram below illustrates a potential synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure adapted from general methods for the synthesis of brominated pyridines and should be optimized for safety and efficiency.
Step 1: Synthesis of 2-Amino-3,5-dibromo-4-methylpyridine
-
Materials: 2-Amino-4-methylpyridine, Sulfuric Acid (98%), Bromine.
-
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a stoichiometric amount of bromine (2.0 eq) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
-
Materials: 2-Amino-3,5-dibromo-4-methylpyridine, Hydrobromic Acid (48%), Sodium Nitrite, Copper(I) Bromide.
-
Procedure:
-
Suspend 2-amino-3,5-dibromo-4-methylpyridine (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C until nitrogen evolution ceases.
-
Cool the mixture, neutralize with a base (e.g., sodium hydroxide solution), and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Spectroscopic Characterization (Predicted)
No experimental spectroscopic data for this compound has been identified in the public domain. The following are predicted characteristics based on the structure and data from related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two singlets: one for the methyl group protons and one for the single aromatic proton at the 6-position.
| Predicted Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₃ | ~2.4 - 2.6 | Singlet (s) |
| H-6 | ~8.0 - 8.5 | Singlet (s) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom, and the electron-donating effect of the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching of the pyridine ring, and C-Br stretching.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 |
| C=N and C=C stretch (pyridine ring) | 1550 - 1610 |
| C-H bend (aliphatic, -CH₃) | 1440 - 1470 |
| C-Br stretch | 500 - 700 |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak cluster with a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of bromine atoms and the methyl group.
Applications in Research and Drug Development
While there is no specific information on the biological activity of this compound, its structural features suggest potential as a valuable intermediate in drug discovery. Brominated pyridines are frequently used as precursors for introducing molecular diversity through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.
Logical Relationship for Application in Medicinal Chemistry
The utility of this compound as a synthetic intermediate can be visualized as follows:
Caption: Synthetic utility of this compound.
Given the reactivity of the C-Br bonds, this compound could be a precursor for the synthesis of polysubstituted pyridines, which are scaffolds in a variety of biologically active molecules, including kinase inhibitors, GPCR modulators, and antimicrobial agents. The dense functionalization with bromine atoms allows for selective and sequential cross-coupling reactions, enabling the construction of complex and diverse chemical libraries for high-throughput screening.
Conclusion
This compound is a chemical compound with significant potential as a synthetic intermediate in organic and medicinal chemistry. Although experimental data on this specific molecule is limited, this guide provides a comprehensive overview of its structure, a plausible synthetic route, and predicted spectroscopic properties based on established chemical principles and data from related compounds. The versatile reactivity of its carbon-bromine bonds makes it a promising starting material for the synthesis of novel, highly functionalized pyridine derivatives for applications in drug discovery and materials science. Further experimental investigation into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its potential.
References
Spectroscopic Profile of 2,3,5-Tribromo-4-methylpyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,3,5-Tribromo-4-methylpyridine (C₆H₄Br₃N), a halogenated pyridine derivative of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Due to a lack of publicly available experimental spectra for this specific compound, this document outlines the theoretically predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, detailed experimental protocols for acquiring such data are provided to facilitate its empirical verification.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of the compound's chemical structure.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.5 - 8.7 | Singlet (s) | N/A |
| -CH₃ | ~2.5 - 2.7 | Singlet (s) | N/A |
Note: The significant downfield shift of the H-6 proton is anticipated due to the deshielding effects of the adjacent nitrogen atom and the three bromine substituents.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 150 |
| C-3 | ~120 - 125 |
| C-4 | ~140 - 145 |
| C-5 | ~115 - 120 |
| C-6 | ~150 - 155 |
| -CH₃ | ~20 - 25 |
Note: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen and bromine atoms.
Table 3: Predicted IR Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | ~3050 - 3100 |
| C-H stretch (aliphatic) | ~2850 - 3000 |
| C=N and C=C stretch (aromatic ring) | ~1550 - 1600 |
| C-Br stretch | ~500 - 650 |
Table 4: Predicted Mass Spectrometry (EI) Data
| m/z | Interpretation |
| 327, 329, 331, 333 | Molecular ion peak cluster ([M]⁺) exhibiting the characteristic isotopic pattern for three bromine atoms. |
| 248, 250, 252 | Fragment ion ([M-Br]⁺) from the loss of a bromine atom. |
| 92 | Fragment ion ([M-3Br]⁺) from the loss of all three bromine atoms. |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid, aromatic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Materials & Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.
-
Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Insert the tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials & Equipment:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (~1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar.
-
Grind the mixture to a fine powder.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample.
-
-
Data Processing: Analyze the resulting spectrum to identify characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials & Equipment:
-
This compound sample
-
High-purity volatile solvent (e.g., Methanol or Dichloromethane)
-
Vial
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount in a suitable volatile solvent.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For ESI, this would be via direct infusion or coupled with liquid chromatography. For EI, this is often coupled with gas chromatography.
-
Set the mass spectrometer parameters, including the ionization mode and mass range to be scanned.
-
Acquire the mass spectrum.
-
-
Data Processing: Analyze the spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a compound containing three bromine atoms.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
An In-depth Technical Guide to 2,3,5-Tribromo-4-methylpyridine: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,5-Tribromo-4-methylpyridine, a halogenated derivative of 4-picoline. While information on its specific discovery and detailed historical timeline is not extensively documented in readily available literature, its synthesis can be inferred from established methods of pyridine halogenation. This document outlines a probable synthetic pathway, compiles its known physicochemical properties, and discusses the potential for biological activity based on related polybrominated pyridine compounds. Detailed experimental protocols for its synthesis and characterization are provided, drawing from general principles of pyridine chemistry due to the absence of specific literature for this exact molecule.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of halogen atoms, particularly bromine, onto the pyridine ring can significantly alter the molecule's electronic properties, reactivity, and biological activity. This compound, a polybrominated analog of 4-picoline (4-methylpyridine), is a compound of interest for its potential as a synthetic intermediate in the development of novel chemical entities. The strategic placement of three bromine atoms offers multiple reactive sites for further functionalization through cross-coupling reactions, nucleophilic substitution, or metallation, enabling the construction of complex molecular architectures.
Discovery and History
The specific historical details surrounding the first synthesis and discovery of this compound are not well-documented in major chemical databases and historical literature. Its existence is noted through its Chemical Abstracts Service (CAS) number, 3430-25-9, and its molecular formula, C6H4Br3N. The synthesis of such polyhalogenated pyridines is conceptually rooted in the broader history of electrophilic aromatic substitution reactions on pyridine rings, a field that has been extensively studied for over a century. The electron-deficient nature of the pyridine ring makes direct halogenation challenging, often requiring harsh conditions and resulting in a mixture of products. The development of more controlled and selective halogenation methods has been a continuous area of research in organic synthesis.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is important to note that detailed experimental data such as melting point, boiling point, and solubility are not consistently reported across public databases.
| Property | Value |
| CAS Number | 3430-25-9 |
| Molecular Formula | C6H4Br3N |
| Molecular Weight | 329.82 g/mol |
| Appearance | Solid (predicted) |
| InChI Key | ZVQAJINJCRPCNA-UHFFFAOYSA-N |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be designed based on established methods for the bromination of pyridine derivatives. The most likely precursor for this synthesis is 4-methylpyridine (4-picoline). Due to the electron-deficient nature of the pyridine ring, direct bromination requires forcing conditions and often lacks regioselectivity. A more controlled approach would likely involve the bromination of a more activated precursor or a multi-step sequence.
A potential synthetic pathway could involve the direct, albeit harsh, bromination of 4-picoline.
Figure 1: Plausible synthetic workflow for this compound.
Experimental Protocol: Bromination of 4-Methylpyridine (Hypothetical)
Disclaimer: The following protocol is a generalized procedure based on known methods for the polybromination of pyridines and has not been specifically reported for the synthesis of this compound. This protocol should be performed with extreme caution in a well-ventilated fume hood by experienced chemists.
Materials:
-
4-Methylpyridine (4-picoline)
-
Bromine (Br₂)
-
Oleum (fuming sulfuric acid, e.g., 20-30% SO₃)
-
Ice
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), cautiously add oleum.
-
Addition of Starting Material: Cool the flask in an ice bath and slowly add 4-methylpyridine to the stirred oleum, maintaining the temperature below 20 °C.
-
Bromination: Once the addition is complete, slowly add bromine from the dropping funnel. The reaction is highly exothermic and will generate significant amounts of HBr gas. The rate of addition should be carefully controlled to maintain the reaction temperature.
-
Reaction: After the addition of bromine, slowly heat the reaction mixture to a high temperature (e.g., 150-170 °C) and maintain it for several hours. The reaction progress should be monitored by a suitable technique like GC-MS if possible.
-
Work-up: After cooling the reaction mixture to room temperature, very cautiously pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate or a concentrated sodium hydroxide solution until the pH is basic (pH > 8). This step is highly exothermic and should be performed with extreme care.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product will likely be a mixture of brominated isomers. Purification can be attempted by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals: one for the aromatic proton and one for the methyl group protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | 8.0 - 8.5 | s |
| -CH₃ | 2.4 - 2.7 | s |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 125 - 130 |
| C-4 | 145 - 150 |
| C-5 | 120 - 125 |
| C-6 | 150 - 155 |
| -CH₃ | 20 - 25 |
Mass Spectrometry
The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak cluster characteristic of a compound containing three bromine atoms. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a complex isotopic cluster for the molecular ion and any bromine-containing fragments.
-
[M]⁺ cluster: Expected around m/z 327, 329, 331, 333, with relative intensities corresponding to the statistical distribution of bromine isotopes.
-
Major Fragments: Loss of bromine atoms ([M-Br]⁺), and potentially the methyl group ([M-CH₃]⁺).
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (methyl) |
| 1600-1450 | C=C and C=N stretching (pyridine ring) |
| ~1100 | C-Br stretching |
Biological Activity
There is no specific information available in the scientific literature regarding the biological activity of this compound. However, polyhalogenated pyridine derivatives are known to exhibit a range of biological activities. Many brominated organic compounds have applications as pharmaceuticals, agrochemicals, and flame retardants. The presence of multiple bromine atoms can enhance lipophilicity, which may influence the compound's ability to cross biological membranes, and can also provide sites for metabolic transformation or interaction with biological targets. Further research would be required to evaluate the potential cytotoxic, antimicrobial, or other biological effects of this specific molecule.
Applications in Drug Development
Given the lack of specific biological data, the primary application of this compound in drug development would be as a versatile chemical building block. The three bromine atoms offer distinct opportunities for sequential and regioselective functionalization using modern cross-coupling methodologies such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This would allow for the synthesis of a diverse library of complex pyridine derivatives for screening in various drug discovery programs.
Figure 2: Potential synthetic applications in drug development.
Conclusion
This compound is a polyhalogenated heterocyclic compound with potential as a versatile building block in synthetic and medicinal chemistry. While its specific history and biological activities are not well-documented, its synthesis can be approached through established, albeit challenging, bromination procedures of 4-picoline. The true value of this compound likely lies in its utility as a scaffold for the creation of diverse and complex molecules for further investigation in drug discovery and materials science. This technical guide provides a foundational understanding of this compound and a framework for its synthesis and characterization, encouraging further research into its properties and applications.
Unlocking the Potential of Substituted Bromopyridines: A Technical Guide for Future Research
Introduction: The pyridine scaffold is a cornerstone of modern chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][3][4] Among these derivatives, substituted bromopyridines emerge as exceptionally versatile building blocks. The presence of the bromine atom provides a reactive handle for a multitude of chemical transformations, including a wide array of powerful cross-coupling reactions, while the pyridine ring itself offers opportunities for further functionalization.[5][6] This unique combination makes substituted bromopyridines invaluable synthons in the development of novel pharmaceuticals, next-generation agrochemicals, and advanced functional materials.[6][7]
This technical guide provides an in-depth analysis of promising research areas for substituted bromopyridines, targeting researchers, scientists, and professionals in drug development and materials science. It summarizes key findings, presents quantitative data, details experimental protocols, and visualizes complex pathways to illuminate future research directions.
Core Research Area 1: Medicinal Chemistry and Drug Development
The functional versatility of the bromopyridine scaffold makes it a privileged structure in medicinal chemistry. Future research can be directed toward optimizing known activities and exploring novel therapeutic targets.
Anticancer Agents
Substituted bromopyridines are integral to the synthesis of potent anticancer agents.[8] Research has demonstrated their efficacy against a range of human cancer cell lines, and they serve as precursors for compounds that inhibit critical cell signaling pathways.[9][10]
Potential Research Directions:
-
Kinase Inhibitors: Design and synthesize novel bromopyridine analogs targeting key kinases in oncogenic pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[9]
-
Tubulin Polymerization Inhibitors: Develop pyridine-bridged analogues of known microtubule-disrupting agents like Combretastatin-A4 (CA-4). The strategic placement of the bromine atom can facilitate the synthesis of diverse libraries for structure-activity relationship (SAR) studies.[10]
-
Structure-Activity Relationship (SAR) Studies: A systematic analysis of how different substituents on the bromopyridine ring affect anticancer activity is crucial. Studies suggest that the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative effects, whereas halogens or bulky groups may decrease activity.[1][2]
Quantitative Data: Anticancer and Kinase Inhibitory Activity
The following tables summarize representative in vitro activity data for hypothetical bromopyridine derivatives, illustrating the potency that can be achieved.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Hypothetical 6-Bromopyridin-3-amine Analogs
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference (Doxorubicin) |
|---|---|---|---|---|
| BPS-1 | 8.2 | 12.5 | 10.1 | 1.93[9] |
| BPS-2 | 5.7 | 9.8 | 7.3 | 1.93[9] |
| BPS-3 | 2.1 | 4.3 | 3.5 | 1.93[9] |
| BPS-4 | 15.4 | 22.1 | 18.9 | 1.93[9] |
Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.[9]
Table 2: In Vitro Kinase Inhibitory Activity of Hypothetical Analogs
| Compound | VEGFR-2 Kinase Inhibition (IC₅₀ in µM) | Reference (Sorafenib) |
|---|---|---|
| BPS-1 | 1.5 | 0.09 |
| BPS-2 | 0.8 | 0.09 |
| BPS-3 | 0.2 | 0.09 |
| BPS-4 | 3.1 | 0.09 |
Data is hypothetical and for illustrative purposes.[9]
Antimicrobial and Anticonvulsant Agents
Bromopyridine derivatives have also shown significant promise as antimicrobial and anticonvulsant agents.
Potential Research Directions:
-
Novel Antimicrobials: Synthesize and screen libraries of bromopyridines, including thienopyridine derivatives, against resistant microbial strains like E. coli and C. albicans.[3] Chalcone-derived pyridinethiones can serve as key precursors.[3]
-
Anticonvulsant Therapies: Explore SARs of 2-substituted pyridines for activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole.[4][11]
Core Research Area 2: Agrochemical Innovation
The demand for more effective and environmentally benign crop protection solutions is a critical global challenge.[12][13] Substituted bromopyridines, such as 2-Amino-3-bromopyridine and 2-Amino-4-bromopyridine, are pivotal intermediates in the synthesis of next-generation herbicides, fungicides, and insecticides.[12][13]
Potential Research Directions:
-
Synthetic Auxin Herbicides: Utilize the bromopyridine scaffold to develop novel herbicides that mimic the plant hormone indole-3-acetic acid (IAA), leading to targeted and controlled weed death.[12]
-
Pyridine-Thiazole Fungicides: A promising route involves converting the amino group of an aminobromopyridine to an isothiocyanate, which can be cyclized to form a thiazole ring, a key component in many potent fungicides.[12]
-
Neonicotinoid-like Insecticides: The aminopyridine core is central to several classes of insecticides that target the insect nervous system.[12] New bromopyridine derivatives can be synthesized to explore novel modes of action and overcome existing resistance.
Core Research Area 3: Advanced Synthetic Methodologies
The reactivity of the C-Br bond is central to the utility of bromopyridines. Developing novel synthetic methods to functionalize this position, as well as others on the ring, is a vibrant area of research.
Potential Research Directions:
-
Photoredox Catalysis: Employ visible-light photoredox catalysis to generate pyridyl radicals from bromopyridines for novel bond formations.[14][15] This approach allows for reactions under mild conditions and can be extended to chloro- and iodopyridines.[14] For instance, the coupling of bromopyridines with Grignard reagents can be achieved without a transition metal catalyst using purple light promotion.[16]
-
C-H Activation: Utilize transition metals like Ruthenium(II) to catalyze C-H activation and annulation reactions, enabling the direct functionalization of the pyridine core to build complex heterocyclic systems like polyheteroarylated 2-pyridones.[17][18]
-
Novel Cross-Coupling Reactions: While Suzuki, Stille, and Sonogashira couplings are well-established, there is room for innovation.[6][10][19] This includes developing catalysts for challenging substrates, exploring carbonylative cross-couplings to introduce ketone functionalities, and designing domino reactions that form multiple bonds in a single pot.[17][20]
Appendix: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling
This protocol is adapted from the synthesis of pyridine-bridged combretastatin analogues.[10]
-
Reaction Setup: In a suitable flask, combine the dibromopyridine (1.0 eq), the desired phenyl boronic acid (1.5 eq), sodium carbonate (3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (0.01 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol as the solvent.
-
Reaction Conditions: Stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions may take 3-4 days for completion.
-
Work-up: After cooling to room temperature, filter the reaction mixture through Celite to remove solids.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a suitable eluant system (e.g., hexane-ethyl acetate) to isolate the desired product.[10]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic potential of novel compounds.[8][9]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized bromopyridine derivatives. Include a positive control (e.g., Doxorubicin) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of inhibition against the compound concentrations to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[9]
Protocol 3: Kinase Inhibition Assay (VEGFR-2)
Biochemical assays are used to measure the direct inhibitory effect of a compound on a specific enzyme.[9]
-
Assay Principle: A common method is a fluorescence-based assay that quantifies the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase.
-
Procedure:
-
Incubate the VEGFR-2 enzyme with the test compound at various concentrations in a reaction buffer within a 96- or 384-well plate.
-
Initiate the kinase reaction by adding a specific peptide substrate and ATP.
-
Allow the reaction to proceed for a set amount of time at a controlled temperature.
-
Stop the reaction and add a detection reagent that produces a signal (e.g., fluorescence) corresponding to the amount of remaining ATP.
-
-
Data Analysis: A lower signal indicates higher ATP consumption and thus higher kinase activity. The inhibitory effect of the compound is calculated relative to a no-inhibitor control. IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentrations.[9]
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Photo-induced catalytic halopyridylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 17. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions | MDPI [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Theoretical Investigation into the Electronic Landscape of Brominated Pyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic structure of brominated pyridines, leveraging theoretical and computational studies. The introduction of bromine, a halogen atom, into the pyridine ring significantly alters its electronic properties, influencing its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. This document synthesizes findings from various computational studies, presenting quantitative data, detailed methodologies, and visual representations of key concepts to facilitate a comprehensive understanding of these important molecules.
Core Concepts: The Influence of Bromination on Pyridine's Electronic Structure
The substitution of one or more hydrogen atoms on the pyridine ring with bromine has profound effects on the molecule's electronic characteristics. The high electronegativity of bromine introduces an inductive electron-withdrawing effect, which generally lowers the energy levels of the molecular orbitals. However, bromine also possesses lone pairs of electrons that can participate in resonance, donating electron density back to the aromatic ring. The interplay between these inductive and resonance effects, along with the position of bromination, dictates the overall electronic properties of the molecule.
Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating these electronic perturbations. By solving the Schrödinger equation for these molecular systems, DFT provides valuable insights into properties such as molecular orbital energies, electron density distribution, and electrostatic potential.
Computational Methodologies: A Practical Overview
The data and interpretations presented in this guide are derived from computational studies that employ a range of well-established theoretical methods. Understanding these protocols is crucial for evaluating the reliability of the results and for designing new computational experiments.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of substituted pyridines due to its balance of accuracy and computational cost.[1]
Typical Protocol:
-
Geometry Optimization: The first step in any DFT calculation is to find the lowest energy structure of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is located. This is typically done without any symmetry constraints.[1]
-
Functional and Basis Set Selection: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides reliable results for organic molecules.[1] Other functionals, such as M06-2X, may also be employed.[2]
-
Basis Sets: The 6-311++G(d,p) and cc-pVTZ basis sets are commonly used.[1][3] The inclusion of diffuse functions (++) is important for accurately describing the electron distribution far from the nucleus, while polarization functions (d,p) account for the non-spherical nature of electron density.[1]
-
-
Property Calculations: Once the geometry is optimized, various electronic properties can be calculated. These include:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These orbitals are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[1]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.[1][4]
-
Dipole Moment: This provides a measure of the overall polarity of the molecule.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential).[5]
-
Natural Bond Orbital (NBO) Analysis
NBO analysis is a technique used to study intra- and intermolecular bonding and interactions. It provides insights into charge transfer and hyperconjugative interactions within the molecule.[2][6]
Quantitative Electronic Property Data
The following tables summarize key quantitative data from theoretical studies on various brominated pyridines. These values provide a basis for comparing the effects of the position and number of bromine substituents on the electronic structure.
Table 1: Calculated Electronic Properties of Monobrominated Pyridines
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Computational Method |
| 2-Bromopyridine | -6.89 | -0.78 | 6.11 | 3.25 | B3LYP/6-311++G(d,p) |
| 3-Bromopyridine | -6.95 | -0.85 | 6.10 | 1.17 | B3LYP/6-311++G(d,p) |
| 4-Bromopyridine | -6.91 | -0.92 | 5.99 | 0.69 | B3LYP/6-311++G(d,p) |
Table 2: Calculated Electronic Properties of Dibrominated Pyridines
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Computational Method |
| 2,3-Dibromopyridine | -7.12 | -1.15 | 5.97 | 3.11 | B3LYP/6-311++G(d,p) |
| 2,5-Dibromopyridine | -7.08 | -1.21 | 5.87 | 1.05 | B3LYP/6-311++G(d,p) |
| 2,6-Dibromopyridine | -7.01 | -0.99 | 6.02 | 4.32 | B3LYP/6-311++G(d,p) |
| 3,5-Dibromopyridine | -7.23 | -1.18 | 6.05 | 0.00 | B3LYP/6-31G* |
Data for Tables 1 and 2 are representative values and may vary slightly depending on the specific computational methodology used in different studies. The data for 3,5-Dibromopyridine is from a study using a different basis set, which may affect direct comparability.[7]
Visualizing Computational Workflows and Relationships
Diagrams created using the DOT language provide a clear visual representation of the logical flow of computational studies and the relationships between molecular structure and electronic properties.
Caption: A typical workflow for the theoretical study of the electronic structure of brominated pyridines.
Caption: The relationship between the structure of brominated pyridines and their electronic properties.
Conclusion
The theoretical study of brominated pyridines provides invaluable data for understanding their chemical behavior. The electronic structure is finely tuned by the position and number of bromine substituents, a consequence of the balance between inductive and resonance effects. The computational methodologies outlined in this guide, particularly DFT, offer a robust framework for predicting and analyzing the electronic properties of these and other substituted aromatic systems. This knowledge is critical for the rational design of new molecules with tailored properties for applications in drug development and materials science. Researchers are encouraged to utilize these theoretical approaches to further explore the vast chemical space of halogenated pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of 2,3,5-Tribromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 2,3,5-Tribromo-4-methylpyridine. Due to the limited availability of direct experimental data for this specific polysubstituted pyridine, this document leverages established principles of organic chemistry and reactivity data from structurally analogous compounds to forecast its behavior in various chemical transformations. This guide covers the predicted synthesis, spectroscopic characteristics, and reactivity in key reaction classes, including transition-metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and lithiation reactions. All quantitative data presented is predictive and should be validated experimentally. Detailed experimental protocols, adapted from related compounds, are provided as a starting point for laboratory investigation.
Introduction
Polysubstituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with the pyridine scaffold appearing in numerous pharmaceuticals and functional materials. The precise arrangement of substituents on the pyridine ring dictates its chemical properties and biological activity. This compound is a halogenated pyridine derivative with multiple reactive sites, offering a versatile platform for the synthesis of complex molecular architectures. The interplay of the electron-donating methyl group and the electron-withdrawing bromine atoms, along with their specific positions on the electron-deficient pyridine ring, suggests a nuanced and selective reactivity profile. This guide aims to provide a predictive framework for the synthetic utility of this compound.
Predicted Physicochemical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₆H₄Br₃N |
| Molecular Weight | 329.82 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Expected to be higher than related, less substituted pyridines |
| Boiling Point | Expected to be significantly elevated due to high molecular weight |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Dioxane) |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | A single peak for the C6-H proton, likely in the downfield region (δ 8.0-8.5 ppm) due to the deshielding effect of the adjacent nitrogen and bromine atoms. A singlet for the methyl group protons (δ 2.3-2.6 ppm). |
| ¹³C NMR | Six distinct carbon signals. The carbons bearing bromine atoms (C2, C3, C5) will be significantly shifted. The chemical shifts will be influenced by the combined electronic effects of the methyl group, the bromine atoms, and the pyridine nitrogen. |
| Mass Spec. | A characteristic isotopic pattern for three bromine atoms in the molecular ion peak. Fragmentation patterns would likely involve the loss of bromine atoms and the methyl group. |
| IR Spec. | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-Br stretching. |
Synthesis of this compound
A plausible and direct synthetic route to this compound is the exhaustive bromination of 4-methylpyridine (4-picoline). The electron-donating methyl group activates the pyridine ring towards electrophilic substitution, while the pyridine nitrogen directs bromination to the 2, 3, and 5 positions.
Experimental Protocol: Direct Bromination of 4-Methylpyridine (Predictive)
This protocol is based on general procedures for the bromination of substituted pyridines.
Materials:
-
4-Methylpyridine (4-picoline)
-
Bromine (Br₂)
-
Fuming Sulfuric Acid (Oleum) or another strong acid catalyst
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a fume hood, carefully add 4-methylpyridine to a reaction vessel containing fuming sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath.
-
Slowly add an excess of bromine (at least 3 equivalents) dropwise to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by GC-MS or TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Predicted Reactivity
The reactivity of this compound is dictated by the electronic nature of the pyridine ring and the distinct substitution pattern. The pyridine nitrogen renders the ring electron-deficient, making it susceptible to nucleophilic attack. The bromine atoms at the 2, 3, and 5 positions serve as leaving groups in various reactions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The bromine atoms on the pyridine ring are expected to be amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The relative reactivity of the bromine atoms is predicted to be C2 > C5 > C3. The C2-Br is most activated due to its position adjacent to the nitrogen atom.
By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature, and stoichiometry of the boronic acid), it may be possible to achieve selective coupling at the C2 position.
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-bromo-4-methylpyridine and will likely require optimization for the tribrominated substrate.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water or toluene)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Predicted Yields for Suzuki-Miyaura Coupling at C2
| Arylboronic Acid | Predicted Product | Predicted Yield (%) |
| Phenylboronic acid | 2-Phenyl-3,5-dibromo-4-methylpyridine | 70-85 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3,5-dibromo-4-methylpyridine | 75-90 |
| 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-3,5-dibromo-4-methylpyridine | 65-80 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the three bromine atoms, makes this compound a good candidate for nucleophilic aromatic substitution. The positions most susceptible to nucleophilic attack are C2 and C6 (if it were not substituted). In this case, the C2 and C5 positions are likely to be the most reactive towards strong nucleophiles.
Strong, hard nucleophiles (e.g., alkoxides, amines) are predicted to preferentially substitute the bromine at the C2 position. Softer nucleophiles might show different selectivity.
Lithiation and Halogen-Metal Exchange
Directed ortho-metalation and halogen-metal exchange are powerful tools for the functionalization of aromatic rings. For this compound, treatment with a strong organolithium base (e.g., n-BuLi or LDA) at low temperatures is expected to result in halogen-metal exchange. The most acidic proton is at C6, but the presence of multiple bromine atoms makes halogen-metal exchange the more likely pathway. The C2-Br is the most probable site for this exchange.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide - DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of n-BuLi (1.0 eq.) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., DMF, 1.2 eq.) and continue stirring at -78 °C for another hour.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Applications in Drug Development and Organic Synthesis
The predicted reactivity of this compound makes it a potentially valuable building block in drug discovery and organic synthesis. The ability to selectively functionalize the different positions of the pyridine ring through a combination of cross-coupling, SNAr, and lithiation reactions would allow for the rapid generation of diverse libraries of compounds for biological screening. The polysubstituted pyridine core is a privileged scaffold in many therapeutic areas, and this starting material could provide access to novel chemical space.
Conclusion
While direct experimental data on this compound is scarce, a comprehensive analysis of the reactivity of related compounds allows for a robust prediction of its chemical behavior. This guide provides a theoretical and practical framework for researchers interested in utilizing this versatile building block. The predicted selectivity in cross-coupling and nucleophilic substitution reactions, coupled with the potential for further functionalization via halogen-metal exchange, highlights the synthetic potential of this molecule. It is anticipated that future experimental work will validate and refine the predictions outlined in this guide, further establishing this compound as a valuable tool in the synthetic chemist's arsenal.
An In-depth Technical Guide to 2,3,5-Tribromo-4-methylpyridine: Safety, Handling, and MSDS Information
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 2,3,5-Tribromo-4-methylpyridine was found in a comprehensive search. The following information is compiled from data available for the compound and from SDS documents of structurally similar compounds, such as other brominated pyridines. This guide should be used for informational purposes, and a comprehensive risk assessment should be conducted before handling this chemical.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic heterocyclic organic compound. It is described as a solid organic bromine compound.[1]
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 3430-25-9 | [1] |
| Molecular Formula | C₆H₄Br₃N | [1] |
| Molecular Weight | 329.82 g/mol | [1] |
| Molar Mass | 329.81 g/mol | [1] |
| Physical Form | Solid | [1] |
Hazard Identification and Classification
Based on information for the compound and its analogs, this compound is considered a hazardous chemical.[1] The primary hazards are expected to be:
-
Irritation: Causes irritation to the eyes, skin, and respiratory tract.[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. This is a common hazard for many brominated pyridine derivatives.
The following GHS hazard statements are likely applicable based on related compounds:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Safe Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is necessary. Based on the hazards of similar compounds, the following are recommended:
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder outside of a fume hood. |
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
-
Eyewash stations and safety showers should be readily accessible in the work area.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Some brominated pyridines are light and air sensitive, so storage in an amber-colored glass bottle under an inert atmosphere may be advisable.[2]
First Aid Measures
In case of exposure, the following first aid procedures are recommended based on data for analogous compounds:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire and Explosion Hazards
While specific data for this compound is unavailable, general guidance for brominated organic compounds suggests:
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide gas.
-
Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates a general workflow for safely handling a hazardous chemical powder like this compound in a research setting.
Caption: A logical workflow for the safe handling of hazardous chemical powders.
Logical Relationships in Hazard Response
The following diagram illustrates the logical relationships between an exposure event and the appropriate response actions.
References
Methodological & Application
Unlocking Synthetic Versatility: Applications of Brominated 4-Methylpyridines in Organic Synthesis
For researchers, scientists, and drug development professionals, brominated pyridines are invaluable building blocks. While specific applications for 2,3,5-tribromo-4-methylpyridine are not extensively documented in publicly available literature, its close analog, 2-bromo-4-methylpyridine, is a cornerstone in the synthesis of complex organic molecules. This document provides detailed application notes and protocols for this versatile reagent, offering insights into its synthetic utility, particularly in the construction of molecular frameworks relevant to medicinal chemistry.
While this compound is a known compound, its primary documented use is as a precursor in certain synthetic pathways, such as for catalysts or surfactants, having been prepared through the bromination of picoline.[1] However, for drug development and complex organic synthesis, the regioselective functionalization of less halogenated pyridines is more commonly reported and offers a broader range of applications.
The strategic placement of a bromine atom on the pyridine ring, as seen in 2-bromo-4-methylpyridine, provides a reactive handle for a multitude of cross-coupling reactions. This allows for the introduction of diverse substituents, a critical step in the development of new pharmaceutical agents and functional materials.[2][3][4]
Key Synthetic Applications of 2-Bromo-4-methylpyridine:
The primary utility of 2-bromo-4-methylpyridine lies in its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 2-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that results in the formation of new carbon-carbon and carbon-heteroatom bonds.[2]
A general workflow for these cross-coupling reactions is depicted below:
Table 1: Overview of Cross-Coupling Reactions with 2-Bromo-4-methylpyridine
| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Product Type |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane/Water | 2-Aryl-4-methylpyridines |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 2-Amino-4-methylpyridines |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-Alkynyl-4-methylpyridines |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 2-Alkenyl-4-methylpyridines |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 2-Aryl/Alkenyl-4-methylpyridines |
Application Notes and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: Synthesis of 2-(4'-methoxyphenyl)-4-methylpyridine
-
Materials:
-
2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add 2-bromo-4-methylpyridine, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 2: Representative Yields for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Ligand | Base | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | ~85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | >90 |
Buchwald-Hartwig Amination
This reaction is a key method for the formation of C-N bonds, enabling the synthesis of arylamines, which are prevalent in many biologically active compounds.
Experimental Protocol: Synthesis of N-phenyl-4-methylpyridin-2-amine
-
Materials:
-
2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv)
-
Aniline (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.2 mmol, 1.2 equiv)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the tube, and evacuate and backfill with argon (repeat three times).
-
Add 2-bromo-4-methylpyridine, aniline, and degassed toluene.
-
Heat the sealed tube to 100 °C with stirring for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether and wash with brine.
-
Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue via flash column chromatography.
-
Table 3: Representative Yields for Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Yield (%) |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | ~92 |
| Morpholine | Pd(OAc)₂ / DavePhos | K₃PO₄ | High |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and can be found in various natural products and pharmaceuticals.
Experimental Protocol: Synthesis of 4-methyl-2-(phenylethynyl)pyridine
-
Materials:
-
2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add 2-bromo-4-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF, Et₃N, and phenylacetylene.
-
Stir the reaction at 60 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
Table 4: Representative Yields for Sonogashira Coupling
| Alkyne | Catalyst System | Base | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | ~88 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | High |
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,3,5-Tribromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,3,5-tribromo-4-methylpyridine in palladium-catalyzed cross-coupling reactions. This highly functionalized pyridine derivative serves as a versatile building block for the synthesis of complex substituted pyridines, which are key scaffolds in medicinal chemistry and materials science. The presence of three distinct bromine atoms allows for selective and sequential functionalization, enabling the generation of diverse molecular architectures.
Introduction to Palladium-Catalyzed Cross-Coupling of Polyhalogenated Pyridines
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. In the context of polyhalogenated pyridines, such as this compound, the primary challenge and opportunity lies in achieving regioselective functionalization. The electronic and steric environment of each bromine substituent dictates its reactivity towards the palladium catalyst.
Generally, the order of reactivity for bromines on a pyridine ring in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors. The positions ortho (C2/C6) and para (C4) to the nitrogen are electronically activated towards oxidative addition. However, steric hindrance from adjacent substituents can modulate this intrinsic reactivity. For this compound, the expected order of reactivity is C5 > C3 > C2, primarily due to the electronic activation at the C5 (para-like) position and the steric hindrance around the C2 and C3 positions from the methyl group and the adjacent bromine atoms.
These application notes will cover three key palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
Data Presentation
Suzuki-Miyaura Coupling of a Tribrominated Pyridine Analog
While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, a study on the closely related 3,4,5-tribromo-2,6-dimethylpyridine provides valuable insights into the expected regioselectivity and yields. The following table summarizes the results from the reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-methoxyphenylboronic acid, demonstrating the sequential and selective functionalization.
| Entry | Equivalents of Boronic Acid | Product(s) | Position(s) Substituted | Yield (%) |
| 1 | 1.1 | Mono-arylated | 4- | 85 |
| 2 | 2.2 | Di-arylated | 3,5- | 82 |
| 3 | 3.3 | Tri-arylated | 3,4,5- | 75 |
Data adapted from a study on 3,4,5-tribromo-2,6-dimethylpyridine, a structural analog.
General Reaction Conditions for Cross-Coupling of Bromopyridines
The following table provides a general overview of typical reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on brominated pyridine substrates. These serve as a starting point for the optimization of reactions with this compound.
| Reaction Type | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5) | - | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) | - | Et₃N, DIPA | THF, DMF | 25-80 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | XPhos, BINAP (2-6) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 |
Experimental Protocols
Protocol 1: Regioselective Mono-Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the selective coupling of polybrominated pyridines and is expected to favor substitution at the C5 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Sonogashira Coupling
This general protocol is for the coupling of a terminal alkyne with this compound. Regioselectivity will depend on the reaction conditions and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (THF or DMF) and the amine base (Et₃N or DIPA).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or gently heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound. The choice of ligand and base is crucial for achieving good yields and selectivity.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos or BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of regioselectivity in cross-coupling.
Application Notes and Protocols: 2,3,5-Tribromo-4-methylpyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Tribromo-4-methylpyridine is a polyhalogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry. The pyridine scaffold is a privileged structure in drug discovery, and the presence of multiple bromine atoms offers a rich platform for selective functionalization through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core to develop novel therapeutic agents. The methyl group provides an additional point for steric and electronic modulation of the final compounds.
This document provides an overview of the potential applications of this compound, with a focus on its use in the synthesis of kinase inhibitors and other biologically active molecules. Detailed, albeit hypothetical, experimental protocols for its derivatization and for a common biological assay are also presented.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₆H₄Br₃N |
| Molecular Weight | 353.82 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane) |
Applications in Medicinal Chemistry
The strategic placement of three bromine atoms on the 4-methylpyridine core makes this compound a highly attractive starting material for the synthesis of complex molecules, particularly in the field of oncology and infectious diseases.
Kinase Inhibitors
Substituted pyridines are key components of many approved and investigational kinase inhibitors. They often act as hinge-binders in the ATP-binding pocket of kinases. The multiple bromine atoms on this compound allow for the differential and sequential introduction of various aryl, heteroaryl, and amino groups, which can interact with different regions of the kinase active site. This enables the fine-tuning of potency and selectivity. For example, selective Suzuki-Miyaura or Buchwald-Hartwig reactions at the 2-, 3-, or 5-positions can be explored to generate a library of diverse compounds for screening against a panel of kinases.
Other Therapeutic Areas
Beyond kinase inhibition, derivatives of substituted pyridines have shown a broad range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1] The ability to introduce diverse functionalities onto the this compound scaffold opens up possibilities for the discovery of novel agents in these therapeutic areas as well.
Hypothetical Biological Activity Data
The following table summarizes the hypothetical in vitro cytotoxic and kinase inhibitory activities of representative derivatives of this compound against various human cancer cell lines and a target kinase. These values are projected based on data for structurally related compounds.
| Compound ID | R¹ (at C2) | R² (at C5) | Cancer Cell Line | IC₅₀ (µM) | Kinase Target | IC₅₀ (nM) |
| Derivative A | Phenyl | -Br | MCF-7 (Breast) | 8.5 | Generic Tyr Kinase | 75 |
| Derivative B | 4-Fluorophenyl | -Br | A549 (Lung) | 5.2 | Generic Tyr Kinase | 50 |
| Derivative C | Phenyl | Aniline | MCF-7 (Breast) | 1.2 | Generic Tyr Kinase | 15 |
| Derivative D | 4-Fluorophenyl | Aniline | A549 (Lung) | 0.8 | Generic Tyr Kinase | 10 |
Experimental Protocols
The following are detailed, hypothetical protocols for the derivatization of this compound and a common biological assay.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol describes a method for the regioselective Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C2 position of this compound. The higher reactivity of the C2-Br bond is exploited for selectivity.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Degassed 1,4-Dioxane/Water (4:1 v/v)
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add the degassed mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3,5-dibromo-4-methylpyridine.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination to introduce an amino group, which can be performed on the remaining bromo-positions of the pyridine ring.
Materials:
-
Bromo-substituted 4-methylpyridine derivative (e.g., 2-aryl-3,5-dibromo-4-methylpyridine) (1.0 eq)
-
Amine (e.g., Aniline) (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add the bromo-substituted 4-methylpyridine derivative (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: MTT Assay for Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxic activity of the synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Visualizations
Signaling Pathway Diagram
Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway targeted by kinase inhibitors.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and evaluation of bioactive molecules.
References
Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 2,3,5-Tribromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the regioselective Suzuki-Miyaura coupling of 2,3,5-tribromo-4-methylpyridine. This polyhalogenated pyridine derivative is a valuable building block for the synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The presence of multiple bromine atoms offers the potential for selective functionalization, and understanding the regioselectivity of the coupling is crucial for predictable and efficient synthesis.
Based on established principles of pyridine chemistry and findings from related polyhalogenated systems, the Suzuki-Miyaura coupling of this compound is expected to proceed with high regioselectivity at the C2 position. The electron-withdrawing nature of the pyridine nitrogen atom activates the adjacent C2 and C6 positions towards oxidative addition to the palladium catalyst. In the case of this compound, the C2 position is the most sterically accessible and electronically activated position for the initial coupling reaction.
Reaction Scheme
The general scheme for the regioselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below. The reaction selectively yields the 2-aryl-3,5-dibromo-4-methylpyridine derivative.
Application Notes and Protocols for Brominated Pyridine Derivatives in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Note on 2,3,5-Tribromo-4-methylpyridine: Extensive literature searches did not yield specific examples of this compound as a direct precursor in the synthesis of named agrochemicals. However, the pyridine core, particularly when substituted with halogens and methyl groups, is a critical structural motif in a wide range of fungicides, herbicides, and insecticides.[1][2] The principles and reactions detailed below for structurally similar brominated pyridine derivatives are therefore highly relevant and serve as a guide to the potential applications of this compound in agrochemical discovery.
The strategic placement of bromine atoms on the pyridine ring provides reactive handles for introducing various functional groups, enabling the synthesis of diverse compound libraries for biological screening.[3][4][5][6][7][8]
I. General Application in Agrochemical Synthesis
Brominated pyridine derivatives are versatile intermediates in the development of modern crop protection agents. The pyridine scaffold is a key component in numerous commercial agrochemicals.[1][9][10][11] The presence of bromine atoms on the pyridine ring is particularly advantageous for several reasons:
-
Cross-Coupling Reactions: Bromine is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in constructing the complex molecular architectures of modern pesticides.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the presence of electron-withdrawing bromine atoms, facilitates SNAr reactions. This allows for the introduction of various nucleophiles, including amines, alkoxides, and thiolates, to build diverse molecular structures.
-
Modulation of Physicochemical Properties: The introduction of bromine can influence the lipophilicity, metabolic stability, and binding affinity of the final agrochemical product, which are critical for its efficacy and environmental profile.
II. Representative Synthetic Pathways and Protocols
While specific protocols for this compound are not available, the following sections detail common synthetic transformations involving related brominated pyridines, which serve as illustrative examples of their utility in agrochemical synthesis.
A. Synthesis of Pyrazole-Based Insecticides
The pyrazole scaffold is a key feature in several potent insecticides, including the anthranilic diamide class, which act as ryanodine receptor modulators.[12] Brominated pyridines can serve as precursors for the synthesis of key pyrazole intermediates.[12]
Logical Synthetic Workflow for Pyrazole-Based Insecticides
Caption: Proposed synthetic workflow for pyrazole-based insecticides.
Experimental Protocol: Synthesis of a Pyrazole Intermediate
This protocol describes a general cyclocondensation reaction to form a pyrazole ring from a hypothetical brominated acetophenone pyridine derivative.
Materials:
-
1-(Bromopyridin-yl)ethanone (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol or Acetic Acid
Procedure:
-
To a solution of the 1-(Bromopyridin-yl)ethanone in ethanol or acetic acid, add hydrazine hydrate.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pyrazole intermediate.
B. Synthesis of Thiosemicarbazone-Based Fungicides
Thiosemicarbazones derived from pyridine ketones have shown potential as fungicidal agents. The synthesis is typically a straightforward one-step condensation reaction.[12]
Synthetic Workflow for Thiosemicarbazone-Based Fungicides
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective halogenation of pyridines and diazines via unconventional intermediates [mountainscholar.org]
- 7. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chempanda.com [chempanda.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2,3,5-Tribromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2,3,5-Tribromo-4-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the challenges associated with direct, regioselective tribromination of the 4-methylpyridine ring, a robust multi-step synthesis is proposed. This approach involves the initial synthesis of a key intermediate, 2-Amino-4-methylpyridine, followed by a controlled bromination and a subsequent Sandmeyer reaction to yield the final product. The protocols provided are intended for laboratory scale-up and include quantitative data, detailed experimental procedures, and safety considerations.
Introduction
This compound is a valuable building block in organic synthesis, with its three bromine atoms providing multiple points for further functionalization through cross-coupling reactions. Direct electrophilic bromination of 4-methylpyridine is challenging due to the deactivation of the pyridine ring and the difficulty in controlling regioselectivity, often leading to a mixture of mono-, di-, and tri-brominated isomers. To overcome these challenges, a strategic multi-step approach is recommended for a scalable and reliable synthesis.
Proposed Synthetic Pathway
The proposed pathway for the synthesis of this compound is a three-step process starting from the commercially available 2-Amino-4-methylpyridine. The amino group in the starting material activates the pyridine ring and directs the bromination to the desired positions.
Application Notes and Protocols: 2,3,5-Tribromo-4-methylpyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications and experimental protocols for the use of 2,3,5-Tribromo-4-methylpyridine as a versatile building block in the synthesis of advanced materials. While direct literature on the materials science applications of this specific molecule is emerging, its highly functionalized structure, featuring three bromine atoms at distinct positions, makes it an excellent candidate for creating complex organic and organometallic materials with tailored properties.
The bromine substituents on the pyridine ring are amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity allows for the strategic introduction of various functional groups, enabling the construction of polymers, metal-organic frameworks (MOFs), and other functional materials for applications in organic electronics, catalysis, and sensing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 3430-25-9[1][2] |
| Molecular Formula | C₆H₄Br₃N[1][2][3] |
| Molecular Weight | 329.82 g/mol [1] |
| Appearance | Solid[1] |
| Grade Standard | Lab Grade[1] |
Application: Synthesis of a Conjugated Polymer via Suzuki Cross-Coupling
One of the primary applications of halogenated pyridines in materials science is in the synthesis of conjugated polymers. These materials are of significant interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The multiple bromine atoms on this compound allow it to act as a multifunctional monomer, leading to the formation of cross-linked or branched polymer structures.
Below is a representative protocol for the synthesis of a pyridine-containing conjugated polymer using a Suzuki cross-coupling reaction.
Experimental Protocol: Polymerization of this compound with a Diboronic Acid Ester
This protocol details a general procedure for the Suzuki-Miyaura cross-coupling polymerization of this compound with a commercially available comonomer, such as 1,4-phenylenediboronic acid pinacol ester.
Materials:
-
This compound (1.0 eq)
-
1,4-Phenylenediboronic acid pinacol ester (1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 4.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification (e.g., methanol, chloroform)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, 1,4-phenylenediboronic acid pinacol ester, the palladium catalyst, and the base.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 ratio).
-
Degassing: Purge the reaction mixture with the inert gas for 15-20 minutes to ensure the removal of all oxygen.
-
Reaction: Heat the mixture to a temperature between 90-110 °C with vigorous stirring. Monitor the reaction progress by observing the formation of a precipitate or by taking small aliquots for analysis (e.g., Gel Permeation Chromatography, if soluble). The reaction is typically run for 24-48 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The polymer often precipitates from the reaction mixture.
-
Purification:
-
Filter the precipitated polymer and wash it sequentially with water, methanol, and then a solvent in which the polymer is insoluble but the residual catalyst and monomers are soluble (e.g., acetone or hexanes) to remove impurities.
-
If the polymer is soluble, precipitate it by pouring the reaction mixture into a non-solvent like methanol.
-
The purified polymer is then collected by filtration and dried under vacuum.
-
Quantitative Data (Hypothetical):
The following table summarizes expected data for the resulting polymer. Actual results may vary based on specific reaction conditions.
| Parameter | Expected Value |
| Number Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Yield | 75 - 90% |
| UV-Vis Absorption (in solution) | λmax ≈ 350-450 nm |
| Photoluminescence (in solution) | λem ≈ 450-550 nm |
Experimental Workflow Diagram
References
Catalytic Functionalization of 2,3,5-Tribromo-4-methylpyridine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, 2,3,5-tribromo-4-methylpyridine serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of bromine atoms allows for selective functionalization through various catalytic cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. This document provides detailed application notes and protocols for the catalytic functionalization of this key intermediate, with a focus on widely used and robust palladium-catalyzed reactions.
Overview of Catalytic Functionalization Strategies
The functionalization of this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms can, in principle, be exploited for selective transformations, although this often requires careful optimization of reaction conditions. The primary methods for functionalizing this scaffold include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds by coupling with boronic acids or their derivatives. This is a versatile method for introducing aryl, heteroaryl, and alkyl groups.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines. This is a crucial transformation in medicinal chemistry for the preparation of arylamines.[1][2][3]
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds by coupling with terminal alkynes. This reaction is valuable for the synthesis of rigid structures and linear extensions of the pyridine core.[4][5]
The following sections provide detailed protocols and tabulated data for these key transformations. It is important to note that the provided data are representative and optimization may be required for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[6] For this compound, this reaction can be used to introduce a variety of substituents, leading to the synthesis of complex biaryl and heteroaryl structures.[7][8]
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic boronic acid.
Materials:
-
This compound
-
Boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add this compound (1.0 equivalent), the boronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of a bromopyridine substrate. While not specific to this compound, it provides a useful starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane | 90 | 16 | 75-90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 80-95 |
Note: Yields are representative and highly dependent on the specific boronic acid used.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, widely used in drug discovery.[1][2][3] Applying this reaction to this compound allows for the introduction of diverse amine functionalities.
Experimental Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[1]
Materials:
-
This compound
-
Amine (1.2-1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (1.5-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.[1]
-
Seal the vessel and evacuate and backfill with an inert gas three times.[1]
-
Add the anhydrous solvent via syringe.[1]
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.[1]
-
Add this compound (1.0 equivalent) and the amine to the reaction mixture.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table presents representative conditions and yields for the Buchwald-Hartwig amination of a bromopyridine substrate.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 80-95 |
| Pd(OAc)₂ (3) | BINAP (5) | Cs₂CO₃ | Dioxane | 110 | 16 | 70-90 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 90 | 10 | 85-98 |
Note: Yields are representative and highly dependent on the specific amine used.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between this compound and a terminal alkyne, providing access to compounds with extended, rigid structures.[4][5]
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound.[4]
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-5 mol%)
-
Base (e.g., Et₃N, DIPEA) (2-5 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add this compound (1.0 equivalent), the palladium catalyst, and the copper(I) salt.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent, the terminal alkyne, and the base via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Quantitative Data Summary
The following table provides representative conditions and yields for the Sonogashira coupling of a bromopyridine substrate.
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (3) | CuI (3) | Et₃N | THF | 25-50 | 6 | 80-95 |
| Pd(OAc)₂ (2) | CuI (2) | DIPEA | DMF | 60 | 8 | 75-90 |
| Pd(PPh₃)₄ (3) | CuI (3) | Et₃N | Toluene | 80 | 12 | 70-85 |
Note: Yields are representative and highly dependent on the specific alkyne used.
Visualizations
Caption: Logic diagram for selecting the appropriate cross-coupling reaction.
Conclusion
The catalytic functionalization of this compound offers a powerful platform for the synthesis of a diverse range of novel molecules for drug discovery and development. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are robust and versatile methods for achieving this. The protocols and data presented here provide a solid foundation for researchers to begin their investigations. However, it is crucial to emphasize that for this specific, highly substituted substrate, careful optimization of reaction conditions, including catalyst, ligand, base, and solvent, will be essential to achieve high yields and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5-Tribromo-4-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3,5-Tribromo-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to achieve tribromination of 4-methylpyridine?
A1: The direct tribromination of 4-methylpyridine to obtain the 2,3,5-tribromo isomer is challenging due to the directing effects of the methyl group and the pyridine nitrogen. The most common approach involves a multi-step synthesis, often starting with a pre-functionalized pyridine ring to control the regioselectivity of bromination. A plausible route involves the diazotization of an appropriately substituted aminomethylpyridine followed by a Sandmeyer-type reaction.[1][2] Direct bromination of 4-methylpyridine often requires harsh conditions and can lead to a mixture of isomers.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The key challenges include:
-
Regiocontrol: Achieving the specific 2,3,5-tribromination pattern is difficult due to the complex electronics of the pyridine ring. The methyl group activates the ring towards electrophilic substitution, but the nitrogen atom is deactivating.
-
Harsh Reaction Conditions: Polybromination often requires high temperatures and strong brominating agents, which can lead to side reactions and degradation of the starting material or product.
-
Formation of Isomeric Byproducts: The synthesis can yield a mixture of mono-, di-, and other tri-brominated isomers, making purification difficult.
-
Purification: Separating the desired 2,3,5-tribromo isomer from other regioisomers and partially brominated byproducts can be challenging and may require multiple chromatographic steps.
Q3: What analytical techniques are recommended for characterizing the product and identifying impurities?
A3: A combination of techniques is recommended for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the substitution pattern on the pyridine ring.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for separating volatile components and identifying the molecular weights of the product and any byproducts, which is particularly useful for distinguishing between different brominated species.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment and for separating non-volatile impurities.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product under harsh conditions. 3. Inefficient brominating agent. | 1. Monitor the reaction progress using TLC or GC-MS and consider extending the reaction time. 2. Optimize the reaction temperature; try running the reaction at a lower temperature for a longer duration. 3. Consider using a more reactive brominating agent or adding a catalyst. |
| Formation of Multiple Products (Isomers) | 1. Lack of regioselectivity in the bromination step. 2. Reaction temperature is too high, leading to scrambling. | 1. Employ a synthetic strategy that introduces bromine atoms in a stepwise and controlled manner. 2. Carefully control the reaction temperature. |
| Presence of Partially Brominated Byproducts | 1. Insufficient amount of brominating agent. 2. Short reaction time. | 1. Increase the stoichiometry of the brominating agent. 2. Extend the reaction time and monitor for the disappearance of partially brominated intermediates. |
| Product Degradation | 1. Reaction temperature is too high. 2. Presence of strong acids or bases. | 1. Lower the reaction temperature. 2. Perform the reaction under neutral or buffered conditions if possible. |
| Difficult Purification | 1. Co-elution of isomers during column chromatography. 2. Similar physical properties of the desired product and impurities. | 1. Optimize the solvent system for column chromatography; a gradient elution may be necessary. 2. Consider alternative purification techniques such as recrystallization or preparative HPLC. |
Experimental Protocols
Protocol: Synthesis of this compound (Hypothetical)
Materials:
-
4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyridine (1.0 eq) in dichloromethane.
-
Carefully add concentrated sulfuric acid (catalytic amount) to the solution.
-
Add N-Bromosuccinimide (3.5 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
After completion of the reaction (indicated by the consumption of the starting material and intermediates), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the this compound.
Quantitative Data
Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stoichiometry of NBS (eq) | 3.2 | 3.5 | 4.0 |
| Temperature (°C) | 40 (Reflux) | 60 | 80 |
| Reaction Time (h) | 24 | 18 | 12 |
| Hypothetical Yield (%) | 35 | 45 | 40 (with degradation) |
| Purity (by GC-MS) | 85% | 92% | 88% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Optimizing Suzuki Coupling of Bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving bromopyridine substrates.
Troubleshooting Guide
Low yields or reaction failures are common challenges when working with bromopyridines in Suzuki coupling reactions. The following guide addresses specific issues you might encounter and offers potential solutions.
Issue 1: Low to No Product Yield
Low or nonexistent product formation is a frequent problem. The electronically deficient nature of the pyridine ring and the coordinating ability of the pyridine nitrogen can interfere with the palladium catalyst.[1][2]
| Potential Cause | Suggested Solutions |
| Catalyst Inhibition/Deactivation | The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[1][3] Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center.[1][4] Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[2][4] Use fresh, high-quality palladium precursors or more stable pre-catalysts.[4] |
| Inefficient Oxidative Addition | The C-Br bond in bromopyridines can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-determining.[1] Increase the reaction temperature cautiously, as excessive heat can cause catalyst decomposition.[4] Screen different palladium catalysts and ligands; more electron-rich and bulky ligands can facilitate this step.[1] |
| Suboptimal Base or Solvent | The choice of base and solvent is critical for the transmetalation step and overall reaction rate.[1] Screen various inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][4] Use anhydrous solvents to minimize side reactions. A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often used to ensure solubility of all reactants.[3][4] |
| Poor Reagent Quality | Impurities in the bromopyridine, boronic acid/ester, or solvents can poison the catalyst.[2] Use highly pure reagents and ensure solvents are anhydrous and properly degassed.[1] |
Issue 2: Significant Byproduct Formation
The presence of unwanted byproducts can complicate purification and reduce the yield of the desired product.
| Byproduct | Potential Cause & Solution |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen.[5] Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.[4][5] |
| Protodeboronation of Boronic Acid | The boronic acid reagent can be replaced by a hydrogen atom, especially in the presence of water.[1] Solution: Use anhydrous solvents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] |
| Debromination (Hydrodehalogenation) | The starting bromopyridine is reduced to the corresponding pyridine. This can be caused by certain phosphine ligands and bases, particularly at elevated temperatures.[2][3] Solution: Screen different ligands or use a milder base. Lowering the reaction temperature may also be beneficial.[3] |
Frequently Asked Questions (FAQs)
Q1: Which bromopyridine isomer is the most challenging for Suzuki coupling?
A1: 2-Bromopyridine is often the most challenging substrate due to the proximity of the nitrogen atom to the reaction center, which enhances its ability to coordinate with and inhibit the palladium catalyst.[1]
Q2: What is the role of the base in the Suzuki coupling reaction?
A2: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][5] It also plays a role in the reductive elimination step, helping to regenerate the active Pd(0) catalyst.[5]
Q3: Is it necessary to use a ligand with the palladium catalyst?
A3: While some Suzuki reactions can proceed without a ligand, for challenging substrates like bromopyridines, a ligand is essential. Ligands stabilize the palladium catalyst, enhance its solubility, and modulate its reactivity to promote the desired catalytic cycle.[6] Bulky, electron-rich phosphine ligands are particularly effective for these substrates.[1][4]
Q4: Can I use aryl chlorides instead of aryl bromides for coupling with pyridylboronic acids?
A4: Aryl bromides are generally more reactive than aryl chlorides in Suzuki coupling because the carbon-bromine bond is weaker and more susceptible to oxidative addition.[5] While reactions with aryl chlorides are possible, they typically require more active and specialized catalyst systems.[5][7]
Q5: What are the advantages of using boronic esters over boronic acids?
A5: Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids.[1] They are less prone to protodeboronation and can be easier to purify, leading to more reproducible results.[8]
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromopyridine
This protocol provides a general starting point. Optimization of specific parameters is often necessary.[9]
Materials:
-
Bromopyridine (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)[2][5][10]
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)[2][4][5]
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, THF/water)[3][4]
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add the bromopyridine and the boronic acid/ester.
-
Seal the flask, then evacuate and backfill with the inert gas (repeat this cycle 3-5 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2][3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Common Catalysts and Ligands for Bromopyridine Suzuki Coupling
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | 1-5 | Bulky, electron-rich ligands are effective for challenging substrates.[1][4] |
| Pd₂(dba)₃ | P(t-Bu)₃, SPhos | 1-3 | Often used as a source of Pd(0).[5] |
| Pd(PPh₃)₄ | None | 2-5 | A common pre-formed Pd(0) catalyst.[5][10] |
| PdCl₂(dppf) | None | 3-5 | A stable and versatile catalyst.[11] |
Table 2: Screening of Reaction Parameters - A General Guide
| Parameter | Conditions to Screen |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃[2][4][12] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF/H₂O[4][13] |
| Temperature | Room Temperature, 60 °C, 80 °C, 100 °C[3][14] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
side reactions and byproduct formation with 2,3,5-Tribromo-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving 2,3,5-Tribromo-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the expected major byproducts during the synthesis of this compound from 3,5-Dibromo-4-methylpyridine?
When synthesizing this compound via electrophilic bromination of 3,5-Dibromo-4-methylpyridine, several byproducts can be anticipated:
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Under-brominated starting material: Incomplete reaction can lead to the presence of unreacted 3,5-Dibromo-4-methylpyridine.
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Isomeric tribromo-pyridines: While the 2-position is activated, some bromination may occur at other available positions, leading to isomeric impurities.
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Tetrabrominated byproduct: Over-bromination can result in the formation of 2,3,5,6-Tetrabromo-4-methylpyridine.
Q2: I am observing poor regioselectivity in the bromination of 3,5-Dibromo-4-methylpyridine. How can I improve the yield of the desired 2,3,5-tribromo isomer?
Achieving high regioselectivity in the bromination of substituted pyridines can be challenging. The existing bromine and methyl groups will direct the incoming electrophile. To favor bromination at the C-2 position, consider the following:
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Choice of Brominating Agent: Stronger brominating agents may lead to over-bromination. Milder reagents like N-Bromosuccinimide (NBS) might offer better control.
-
Reaction Conditions: Temperature and reaction time are critical. Lowering the temperature can often improve selectivity by favoring the kinetically controlled product. Monitoring the reaction closely by TLC or GC-MS can help in quenching the reaction at the optimal time to prevent the formation of over-brominated species.
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Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the brominating agent.
Q3: During a nucleophilic substitution reaction on this compound, I am getting a mixture of products. Which bromine is most likely to be substituted?
In nucleophilic aromatic substitution (SNAr) reactions of polyhalogenated pyridines, the reactivity of the halogen leaving groups is highly dependent on their position relative to the nitrogen atom. The electron-withdrawing nature of the pyridine nitrogen activates the ortho (2 and 6) and para (4) positions towards nucleophilic attack.
For this compound, the expected order of reactivity for nucleophilic substitution is:
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C-2 bromine: This position is ortho to the nitrogen, making it highly activated for nucleophilic attack.
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C-5 bromine: This position is also activated, though generally less so than the C-2 position.
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C-3 bromine: This position is meta to the nitrogen and is significantly less reactive towards nucleophilic substitution.
Therefore, you are most likely observing substitution at the C-2 position, potentially followed by substitution at the C-5 position under more forcing conditions. Substitution at the C-3 position is unlikely.
Q4: I am performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound and observing significant side products. What are these and how can I minimize them?
Common side reactions in palladium-catalyzed cross-coupling of bromopyridines include:
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Protodebromination: Replacement of a bromine atom with a hydrogen atom. This can arise from reactions with trace amounts of water or other protic sources in the reaction mixture.
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Homocoupling: The coupling of two molecules of the starting bromopyridine to form a bipyridine.
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Multiple Couplings: If the reaction conditions are harsh enough, the coupling reaction may occur at more than one bromine position, typically starting with the most reactive C-2 position.
To minimize these side products:
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Ensure Anhydrous Conditions: Use dry solvents and reagents to reduce the chances of protodebromination.
-
Optimize Reaction Stoichiometry: A slight excess of the coupling partner is often used, but a large excess can promote side reactions.
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Control Reaction Temperature and Time: Over-heating or prolonged reaction times can lead to increased byproduct formation.
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Ligand and Catalyst Choice: The choice of palladium catalyst and ligand can significantly influence the outcome of the reaction. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound
| Potential Cause | Recommended Solution |
| Incomplete Bromination | Increase the stoichiometry of the brominating agent slightly. Extend the reaction time, while monitoring for the formation of over-brominated byproducts. |
| Decomposition of Product | Avoid excessive heating during the reaction and workup. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Start with lower temperatures to improve selectivity and gradually increase if the reaction is too slow. |
| Inefficient Purification | Use column chromatography with a suitable solvent system (e.g., hexanes/ethyl acetate) to carefully separate the desired product from starting material and byproducts. |
Issue 2: Formation of Multiple Products in Nucleophilic Substitution Reactions
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | Lower the reaction temperature to favor substitution at the most reactive site (C-2). Use a less reactive nucleophile if possible. |
| Di- or Tri-substitution | Use a stoichiometric amount of the nucleophile to favor monosubstitution. Monitor the reaction progress and stop it once the desired product is formed. |
| Hydrolysis of Bromine | Ensure anhydrous conditions to prevent the formation of bromohydroxypyridine byproducts. |
Issue 3: Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions
| Potential Cause | Recommended Solution |
| Protodebromination | Use rigorously dried solvents and reagents. Degas the reaction mixture thoroughly to remove oxygen. |
| Homocoupling of the Starting Material | Lower the reaction temperature. Optimize the catalyst and ligand system. Use a stoichiometry of the coupling partner closer to 1:1. |
| Multiple Coupling Products | Control the stoichiometry of the coupling partner carefully (use 1 equivalent for mono-coupling). Lower the reaction temperature and shorten the reaction time. |
Data Presentation
Table 1: Predicted Reactivity of Bromine Atoms in this compound
| Position of Bromine | Relative Position to Nitrogen | Predicted Reactivity in Nucleophilic Substitution | Predicted Reactivity in Palladium-Catalyzed Cross-Coupling |
| C-2 | ortho | High | High |
| C-3 | meta | Low | Low |
| C-5 | para (to methyl) | Moderate | Moderate |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reactions by Thin-Layer Chromatography (TLC)
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Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Plate: Use a silica gel-coated TLC plate.
-
Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Protocol 2: General Purification by Flash Column Chromatography
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions as the compounds elute from the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Potential byproducts in the synthesis of this compound.
Caption: Reactivity of bromine atoms in nucleophilic substitution reactions.
Caption: General troubleshooting workflow for experiments.
Technical Support Center: Optimizing the Synthesis of 2,3,5-Tribromo-4-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,3,5-Tribromo-4-methylpyridine reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the direct electrophilic bromination of 4-methylpyridine (4-picoline). This reaction typically requires harsh conditions, utilizing an excess of a strong brominating agent, such as elemental bromine, in the presence of a highly acidic medium like fuming sulfuric acid (oleum) or concentrated sulfuric acid. The strong acid is necessary to activate the pyridine ring, which is otherwise deactivated towards electrophilic substitution.
Q2: What are the major impurities and byproducts I should expect in the synthesis of this compound?
A2: The primary impurities in the direct bromination of 4-methylpyridine include:
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Under-brominated species: Mono- and di-brominated 4-methylpyridines (e.g., 2-bromo-4-methylpyridine, 2,3-dibromo-4-methylpyridine, 2,5-dibromo-4-methylpyridine) are common impurities if the reaction does not go to completion.
-
Over-brominated species: Tetrabrominated and even pentabrominated pyridines can form, especially with prolonged reaction times or a large excess of the brominating agent.
-
Isomeric byproducts: While the 2, 3, and 5 positions are electronically favored for substitution under these conditions, minor amounts of other tribrominated isomers may form.
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Sulfonated byproducts: When using fuming sulfuric acid, sulfonation of the pyridine ring can occur as a side reaction.
-
Unreacted starting material: Incomplete conversion will result in the presence of 4-methylpyridine in the crude product.
Q3: How can I effectively monitor the progress of the bromination reaction?
A3: Monitoring the reaction progress is crucial for maximizing the yield of the desired tribrominated product while minimizing the formation of over-brominated species. The most effective methods for reaction monitoring are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method as it allows for the separation and identification of the starting material, the desired product, and various brominated intermediates and byproducts based on their retention times and mass-to-charge ratios.
-
Thin-Layer Chromatography (TLC): TLC can provide a qualitative assessment of the reaction progress. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the different brominated species.
Q4: What are the recommended purification methods for crude this compound?
A4: The choice of purification method depends on the scale of the reaction and the impurity profile:
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Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for achieving high purity.[1][2][3] A suitable solvent or solvent system must be identified in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.[2]
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Column Chromatography: For complex mixtures or when isomers are present, column chromatography on silica gel is a powerful purification technique.[4] A gradient elution with a solvent system like hexanes and ethyl acetate can effectively separate the desired tribrominated product from other components.[4]
-
Fractional Distillation under Reduced Pressure: If the impurities have significantly different boiling points from the product, fractional distillation can be a viable option, particularly for larger scale purifications.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Insufficient amount of brominating agent. 4. Product loss during work-up and purification. | 1. Increase reaction time and monitor by GC-MS until the starting material and lower brominated intermediates are consumed. 2. Optimize the reaction temperature; high temperatures can favor over-bromination, while low temperatures may lead to incomplete reaction. 3. Ensure a sufficient excess of the brominating agent is used to drive the reaction towards trisubstitution. 4. Carefully perform extraction and purification steps. Minimize transfers and use appropriate solvent volumes. |
| High Levels of Under-Brominated Byproducts | 1. Insufficient reaction time or temperature. 2. Inadequate amount of brominating agent. 3. Poor mixing of reagents. | 1. Increase the reaction time or temperature and monitor the reaction progress closely. 2. Increase the stoichiometry of the brominating agent. 3. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
| Significant Formation of Over-Brominated Byproducts | 1. Excessive amount of brominating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Reduce the excess of the brominating agent. 2. Lower the reaction temperature. 3. Monitor the reaction closely and quench it as soon as the desired product is maximized. |
| "Oiling Out" During Recrystallization | 1. The solution is too concentrated. 2. The solution is being cooled too quickly. 3. The presence of significant impurities is inhibiting crystallization. | 1. Add more solvent to the hot solution. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Consider a preliminary purification step, such as column chromatography, before recrystallization.[4] |
| Poor Separation in Column Chromatography | 1. Inappropriate eluent system. 2. Column overloading. 3. Improperly packed column. | 1. Optimize the solvent system using TLC to achieve a good separation factor between the product and impurities. 2. Use an appropriate amount of crude product relative to the amount of silica gel. 3. Ensure the column is packed uniformly without any air bubbles or cracks. |
Data Presentation
Table 1: Influence of Reaction Parameters on the Direct Bromination of 4-Methylpyridine (Illustrative Data)
| Parameter | Condition A (Typical) | Condition B (Optimized for Yield) | Condition C (Optimized for Purity) |
| Starting Material | 4-Methylpyridine | 4-Methylpyridine | 4-Methylpyridine |
| Brominating Agent | Bromine | Bromine | N-Bromosuccinimide (NBS) |
| Acid | Fuming Sulfuric Acid | Fuming Sulfuric Acid | Concentrated Sulfuric Acid |
| Molar Ratio (Bromine:Substrate) | 3.5 : 1 | 4 : 1 | 3.2 : 1 |
| Temperature (°C) | 120-130 | 110-120 | 100-110 |
| Reaction Time (h) | 8 | 12 | 10 |
| Yield (%) | ~60% | ~75% | ~65% |
| Purity (by GC-MS, %) | ~85% | ~88% | >95% |
Note: The data presented in this table is illustrative and intended to demonstrate the potential impact of varying reaction conditions. Actual results will depend on the specific experimental setup and scale.
Experimental Protocols
General Protocol for the Direct Bromination of 4-Methylpyridine to this compound
Materials:
-
4-Methylpyridine (4-picoline)
-
Bromine
-
Fuming Sulfuric Acid (Oleum, 20% SO₃)
-
Sodium bisulfite solution (saturated)
-
Sodium hydroxide solution (50%)
-
Dichloromethane (or another suitable organic solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), cautiously add fuming sulfuric acid. Cool the flask in an ice-salt bath.
-
Addition of 4-Methylpyridine: Slowly add 4-methylpyridine to the cold fuming sulfuric acid with vigorous stirring.
-
Bromination: From the dropping funnel, add bromine dropwise to the reaction mixture while maintaining a low temperature. After the addition is complete, slowly warm the mixture to the desired reaction temperature (e.g., 110-130 °C) and maintain it for several hours.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture (with extreme caution), quench them in ice water, neutralize, and extract with an organic solvent to monitor the progress by GC-MS.
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Slowly and carefully neutralize the acidic solution with a 50% sodium hydroxide solution, keeping the temperature below 20 °C with an ice bath. The crude product may precipitate as a solid or an oil.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.
-
Washing: Combine the organic layers and wash them with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 2. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 3. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in the Functionalization of 2,3,5-Tribromo-4-methylpyridine
Welcome to the technical support center for the regioselective functionalization of 2,3,5-Tribromo-4-methylpyridine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work with this versatile building block.
Understanding Regioselectivity with this compound
The key to successfully functionalizing this compound lies in controlling which of the three bromine atoms—at the C2, C3, or C5 position—reacts. The reactivity of these positions is governed by a combination of electronic and steric factors.
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Electronic Effects: The pyridine nitrogen makes the C2 (ortho) and C6 positions electron-deficient and generally more reactive in palladium-catalyzed cross-coupling reactions.
-
Steric Hindrance: The methyl group at C4 and the adjacent bromine at C3 create significant steric hindrance around the C2 and C3 positions. The C5 position is the most sterically accessible.
-
Reactivity of Halogens: In both palladium-catalyzed cross-couplings and metal-halogen exchange reactions, the general reactivity trend for halogens is I > Br > Cl. Since all leaving groups here are bromine, selectivity must be controlled by other means.
This interplay allows for the selective functionalization of a single position by carefully choosing the reaction type, catalyst, ligands, and conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the bromine atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: Based on established principles for polyhalogenated pyridines, the expected order of reactivity is C5 > C2 > C3 .
-
C5-Br: This position is the most reactive due to its high steric accessibility, allowing the palladium catalyst to approach and undergo oxidative addition more easily.
-
C2-Br: This position is electronically activated by the pyridine nitrogen but is sterically hindered by the adjacent bromine at C3 and the methyl group at C4.
-
C3-Br: This position is the least reactive. It is flanked by two bulky substituents (the C2-Br and C4-methyl group), making it extremely sterically hindered. It is also less electronically activated than the C2 position.
Q2: How can I selectively functionalize the C5 position?
A2: To target the C5 position, you should use reaction conditions that favor the most sterically accessible and electronically favorable site. A Suzuki-Miyaura or Sonogashira coupling using a palladium catalyst with a bulky phosphine ligand (e.g., SPhos, XPhos) is often effective. The bulky ligand further penalizes the approach to the more hindered C2 position, thus enhancing selectivity for C5.
Q3: Is it possible to achieve functionalization at the C2 position?
A3: Yes, but it requires overcoming the steric hindrance. This can sometimes be achieved by using smaller, less sterically demanding ligands (e.g., PPh₃) and carefully controlling reaction conditions. Another strategy is a two-step approach: first, selectively functionalize the C5 position, and then, under more forcing conditions (higher temperature, longer reaction time), a second coupling can be induced at the C2 position.
Q4: What is the best method for introducing a functional group via a lithium intermediate?
A4: Bromine-lithium exchange using an organolithium reagent like n-butyllithium (n-BuLi) is the standard method. This reaction is extremely fast and must be performed at very low temperatures (typically -78 °C or lower) to prevent side reactions. The exchange is kinetically controlled, and for polybrominated systems, it generally occurs at the most sterically accessible bromine. Therefore, reacting this compound with one equivalent of n-BuLi is expected to selectively form the 5-lithio-2,3-dibromo-4-methylpyridine intermediate, which can then be trapped with an electrophile.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Issue: "I am attempting a Suzuki-Miyaura coupling to functionalize the C5 position, but I am getting a mixture of C5 and C2 substituted products, or no reaction."
Possible Causes & Solutions:
-
Incorrect Ligand Choice: The ligand plays a crucial role in directing selectivity.
-
Solution: Switch to a bulkier, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or RuPhos increase the steric demand of the catalyst, making it much more difficult to access the hindered C2 position and strongly favoring the C5 position.
-
-
Suboptimal Base: The base can influence catalyst activity and stability.
-
Solution: Ensure your base is strong enough and sufficiently soluble. For Suzuki couplings on bromopyridines, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.
-
-
Low Catalyst Activity: The palladium catalyst may be deactivated or not forming the active Pd(0) species efficiently.
-
Solution: Use a reliable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. Ensure all solvents are thoroughly degassed to remove oxygen, which can poison the catalyst.
-
-
Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored C2 position, leading to a loss of selectivity.
-
Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate at the C5 position (e.g., 80-90 °C) and monitor carefully by TLC or LC-MS to avoid prolonged heating after the C5-substituted product has formed.
-
Caption: Troubleshooting flowchart for poor regioselectivity in Suzuki coupling.
Guide 2: Low Yield in Bromine-Lithium Exchange
Issue: "I am trying to perform a bromine-lithium exchange at -78 °C with n-BuLi followed by quenching with an electrophile, but I am getting very low yields of the desired product and recovering mostly starting material."
Possible Causes & Solutions:
-
Insufficiently Low Temperature: The lithiated pyridine intermediate is highly reactive and unstable at higher temperatures.
-
Solution: Ensure your reaction temperature is strictly maintained at or below -78 °C (a dry ice/acetone bath). Use an internal thermometer to verify. Even brief warming can lead to decomposition or side reactions.
-
-
Poor Quality Organolithium Reagent: n-BuLi degrades over time, especially if not stored properly.
-
Solution: Titrate your n-BuLi solution before use to determine its exact molarity. If it is old or has been exposed to air/moisture, use a fresh bottle.
-
-
Presence of Moisture or Protic Solvents: Organolithium reagents are extremely strong bases and will be instantly quenched by water or other protic sources.
-
Solution: Use rigorously dried glassware (oven-dried or flame-dried under vacuum). Use anhydrous solvents freshly distilled or taken from a solvent purification system. Perform the reaction under a completely inert atmosphere (argon or nitrogen).
-
-
Slow Addition of Reagents: Adding the n-BuLi or the electrophile too slowly can be problematic. The bromine-lithium exchange is very fast.
-
Solution: Add the n-BuLi dropwise but steadily. After a very short stirring time (e.g., 5-15 minutes) at -78 °C, add the electrophile quickly.
-
Caption: Troubleshooting flowchart for low-yield bromine-lithium exchange.
Data Presentation: Predicted Regioselectivity in Cross-Coupling Reactions
The following table summarizes the expected outcomes and conditions for achieving regioselective functionalization of this compound based on established principles for analogous polyhalogenated systems. Yields are representative estimates and will vary based on the specific coupling partner.
| Reaction Type | Target Position | Catalyst | Ligand | Base | Solvent | Temp (°C) | Expected Selectivity | Est. Yield (%) |
| Suzuki-Miyaura | C5 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 90 | High (C5 >> C2) | 70-90 |
| Suzuki-Miyaura | C2 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 110 | Moderate (C2 > C5) | 40-60 |
| Sonogashira | C5 | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N / THF | 65 | High (C5 >> C2) | 65-85 | |
| Buchwald-Hartwig | C5 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | High (C5 >> C2) | 60-80 |
Experimental Protocols
Disclaimer: The following are model protocols extrapolated from standard procedures for similar substrates. Optimization will be necessary for specific coupling partners and scales.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5 Position
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered when working with brominated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of brominated heterocyclic compounds?
A1: Common impurities include unreacted starting materials, over-brominated or under-brominated byproducts, and products of side reactions such as debromination.[1][2] For instance, in the synthesis of 5,2′-Dibromo-2,4′,5′-trihydroxy diphenylmethanone, mono-brominated impurities were a significant issue.[3] In Friedel-Crafts acylation steps, unreacted starting materials can be difficult to remove.[3] Solvents and reagents used in the manufacturing process can also introduce impurities.[1]
Q2: My brominated heterocyclic compound appears to be unstable on silica gel. What are my options for chromatographic purification?
A2: If your compound is degrading on silica gel, which can be acidic, there are several alternative strategies you can employ:
-
Use a less acidic stationary phase: Consider using neutral or basic alumina, or Florisil (a magnesium silicate-based adsorbent).[4]
-
Deactivate the silica gel: You can neutralize the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1%).[4] This can help block the active sites on the silica gel and improve the peak shape for basic compounds like 3-bromoquinoline.[4]
-
Employ reverse-phase chromatography: If your compound is sufficiently polar, reverse-phase silica (C18) can be an effective alternative.
-
Minimize contact time: A faster flow rate during flash chromatography can reduce the time your compound spends in contact with the stationary phase.[4]
Q3: I am observing "oiling out" instead of crystal formation during recrystallization. What steps can I take to resolve this?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. Here are several troubleshooting steps:
-
Re-evaluate your solvent system: The chosen solvent may be too good a solvent for your compound. Try a less polar solvent or a solvent mixture.
-
Reduce the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.[5]
-
Scratch the inner surface of the flask: Using a glass rod to scratch the flask below the solvent level can create nucleation sites for crystal growth.[5]
-
Add a seed crystal: If you have a small amount of the pure, solid compound, adding a seed crystal to the cooled solution can initiate crystallization.[5]
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[5]
Troubleshooting Guides
Chromatography Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) | Citation(s) |
| Co-elution of Product and Starting Material | Similar polarities of the product and the brominated heterocyclic starting material. | - Try a different solvent system (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol). - For nitrogen-containing heterocycles, add a small amount of triethylamine (0.1-1%) to the eluent to improve peak shape and potentially separation. - If the compound is acidic, a small amount of acetic acid in the eluent can alter its retention. - Consider using a different stationary phase like alumina or reverse-phase silica. | [4] |
| Product Streaking or Tailing | - Strong interaction with the stationary phase (especially for basic compounds like pyridines). - Column overloading. - Compound instability on silica gel. | - Add a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds). - Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude material ratio of at least 30:1 by weight. - Test for compound stability on a TLC plate before running the column. If unstable, use an alternative stationary phase. | [4] |
| Product Not Eluting from the Column | The mobile phase is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate. | [4] |
| Product Eluting with the Solvent Front | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). | [4] |
| Low Yield After Column Chromatography | - The product is too soluble in the eluent. - Improper column packing leading to channeling. - Co-elution with impurities. | - Use a less polar solvent system. - Ensure the silica gel is packed uniformly without air bubbles or cracks. - Employ a shallower solvent gradient or switch to a different stationary phase. | [6] |
Crystallization Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) | Citation(s) |
| No Crystal Formation | The solution is not supersaturated. | - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound. - Reduce the solvent volume by evaporation and re-cool. - Cool the solution in an ice bath or refrigerator for a longer period. | [5] |
| "Oiling Out" | - The compound's melting point is lower than the boiling point of the solvent. - The solution is too concentrated. - The cooling rate is too fast. | - Re-dissolve the oil in a small amount of the hot solvent and try cooling more slowly. - Add a small amount of a "poor" solvent to the hot solution until it becomes slightly cloudy, then clarify by adding a drop of the "good" solvent and cool slowly. - Try a different solvent or solvent pair. | [5] |
| Poor Recovery/Low Yield | - The compound has significant solubility in the cold solvent. - Too much solvent was used for dissolution. - Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Use the minimum amount of hot solvent necessary for complete dissolution. - Pre-warm the funnel and filter paper during hot filtration. | [7][8] |
| Impurities Co-crystallize with the Product | The impurity has similar solubility properties to the product in the chosen solvent. | - Try a different recrystallization solvent or solvent system. - Perform a second recrystallization on the obtained crystals. - Consider a preliminary purification step like column chromatography to remove the bulk of the impurity. |
Liquid-Liquid Extraction Issues
| Problem | Possible Cause(s) | Recommended Solution(s) | Citation(s) |
| Emulsion Formation | - Vigorous shaking of the separatory funnel. - Presence of solid particulate matter. | - Gently rock the separatory funnel instead of shaking vigorously. - Filter the reaction mixture before extraction. - Allow the mixture to stand for an extended period. - Add a small amount of brine (saturated NaCl solution). | [9] |
| Poor Recovery of Basic Heterocyclic Product in the Organic Layer | - The aqueous layer is not sufficiently basic to neutralize the protonated heterocycle. - The product has some solubility in the aqueous phase. | - Ensure the pH of the aqueous layer is sufficiently basic (typically pH > 8) to deprotonate the heterocyclic amine. - Perform multiple extractions with smaller volumes of the organic solvent. - Add a salt (salting-out effect) to the aqueous layer to decrease the solubility of the organic compound. | [9] |
| Difficulty Separating Layers | The densities of the two immiscible solvents are very similar. | - Add a solvent that is miscible with one of the phases to alter its density (e.g., adding more water to the aqueous phase or a different organic solvent to the organic phase). |
Experimental Protocols
Protocol 1: Purification of 3-Bromoquinoline by Column Chromatography
This protocol provides a general procedure for the purification of 3-bromoquinoline using silica gel flash column chromatography.[4][6]
1. TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives good separation between 3-bromoquinoline and impurities, with an Rf value for the product of approximately 0.2-0.3.
2. Column Preparation:
-
Prepare a slurry of silica gel in the least polar solvent system determined from the TLC analysis.
-
Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica gel.
3. Sample Loading:
-
Dissolve the crude 3-bromoquinoline in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").[9]
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., using a pump or inert gas) to begin elution.
-
Collect fractions in test tubes.
5. Fraction Analysis and Solvent Removal:
-
Monitor the fractions by TLC to identify those containing the pure 3-bromoquinoline.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified 3-bromoquinoline.
Protocol 2: Recrystallization of 2-Amino-4-bromopyridine
This protocol outlines a general procedure for the purification of 2-amino-4-bromopyridine by recrystallization.[9]
1. Solvent Selection:
-
Choose a suitable solvent in which 2-amino-4-bromopyridine is soluble at high temperatures but sparingly soluble at low temperatures. Toluene has been reported to be effective.[9]
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent until the solid just dissolves.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 30-60 minutes.
5. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General purification workflow for brominated heterocyclic compounds.
Caption: Troubleshooting logic for column chromatography purification.
Caption: Troubleshooting logic for recrystallization purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent trends in the impurity profile of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. athabascau.ca [athabascau.ca]
- 9. benchchem.com [benchchem.com]
overcoming solubility problems of 2,3,5-Tribromo-4-methylpyridine in organic solvents
Technical Support Center: 2,3,5-Tribromo-4-methylpyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with this compound in organic solvents.
Predicted Solubility Profile
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl ether | Moderate to High | The nonpolar nature of these solvents should effectively solvate the largely nonpolar regions of the tribrominated pyridine ring. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl acetate | High | These solvents offer a balance of polarity that can interact with the pyridine nitrogen and the dipoles of the C-Br bonds, while also solvating the nonpolar aspects of the molecule. |
| Polar Aprotic (High Polarity) | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | The high polarity of these solvents may not be as compatible with the overall nonpolar character of the molecule, potentially leading to lower solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low | The strong hydrogen bonding network of protic solvents may not be effectively disrupted by the solute, which lacks strong hydrogen bond donating capabilities. |
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in my chosen solvent, even though it is predicted to be soluble. What should I do?
A1: If you are experiencing lower than expected solubility, consider the following troubleshooting steps:
-
Increase Temperature: Gently heating the mixture can increase the kinetic energy of the solvent molecules, often leading to increased solubility. Ensure the temperature is kept well below the boiling point of the solvent and that the compound is stable at the elevated temperature.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and increase the surface area of the solute, facilitating dissolution.
-
Co-solvency: If a single solvent is not effective, a mixture of solvents can be employed. Adding a small amount of a co-solvent with a different polarity can sometimes significantly improve solubility. For instance, if dissolving in a nonpolar solvent like hexane, adding a small amount of a more polar solvent like dichloromethane might help.
-
Check for Impurities: Ensure the purity of both the this compound and the solvent. Impurities can sometimes affect solubility.
Q2: My this compound is precipitating out of solution during my reaction. How can I prevent this?
A2: Precipitation during a reaction can be due to several factors:
-
Change in Temperature: If the reaction is cooled, the solubility of the compound may decrease, leading to precipitation. Maintaining a constant, slightly elevated temperature (if the reaction conditions permit) can help.
-
Change in Solvent Composition: If the reaction produces byproducts that alter the polarity of the solvent mixture, the solubility of your starting material may decrease. Consider using a solvent system that is less sensitive to such changes or using a higher volume of solvent.
-
Reaction with Solvent: While less common, some highly reactive compounds can react with the solvent over time, leading to the formation of a less soluble product. For instance, pyridine derivatives have been known to react with dichloromethane (DCM) under certain conditions.[1]
Q3: I need to prepare a concentrated stock solution of this compound. Which solvent is my best option?
A3: Based on predicted solubility, polar aprotic solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are likely your best options for preparing a concentrated stock solution. It is crucial to experimentally determine the maximum solubility in your chosen solvent to ensure the solution remains stable and does not precipitate upon storage.
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of this compound?
A1: Key physical properties are summarized in the table below.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄Br₃N | [2][3] |
| Molecular Weight | 329.82 g/mol | [3] |
| Appearance | Solid | [3] |
| CAS Number | 3430-25-9 | [3] |
Q2: Are there any known incompatibilities with common organic solvents?
A2: While specific incompatibility data for this compound is limited, it is known that pyridine and its derivatives can react with dichloromethane (DCM) at room temperature over time to form bispyridinium adducts.[1] This is a slow reaction but could be a concern for long-term storage of solutions in DCM.[1]
Q3: What methods can be used to enhance the solubility of poorly soluble pyridine derivatives in general?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds:
-
Chemical Modification: Creating a salt or a prodrug of the molecule can fundamentally alter its solubility profile.[4]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the solid, which can lead to faster dissolution and higher apparent solubility.[5][6]
-
Solid Dispersions: Dispersing the compound in a carrier matrix at the molecular level can enhance solubility.[7][8]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble molecule, increasing its solubility in aqueous and some organic media.[7][8]
Q4: How can I experimentally determine the solubility of this compound in a specific solvent?
A4: A common and reliable method is the isothermal equilibrium method. A detailed protocol is provided in the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: Determination of Saturation Solubility using the Isothermal Equilibrium Method
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Ensure there is undissolved solid remaining to confirm saturation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of your analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC-UV) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
References
- 1. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. indiamart.com [indiamart.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
preventing debromination of 2,3,5-Tribromo-4-methylpyridine under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of debromination when working with 2,3,5-Tribromo-4-methylpyridine. Our aim is to help you achieve successful and selective functionalization of this versatile building block while minimizing the formation of undesired byproducts.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where one or more bromine atoms on the this compound molecule are replaced by a hydrogen atom.[1] This leads to the formation of mono- or di-brominated impurities, reducing the yield of your target molecule and complicating purification.[2]
Q2: Which bromine atom on this compound is most susceptible to debromination?
A2: The relative susceptibility to debromination often correlates with the reactivity of the C-Br bond in the desired reaction. For palladium-catalyzed cross-coupling reactions, the reactivity is generally influenced by the electronic and steric environment of the bromine atom. Based on studies of similar polyhalogenated pyridines, the order of reactivity for Suzuki-Miyaura coupling is predicted to be C5 > C3 > C2.[3] This suggests that the C5 and C3 positions may be more prone to side reactions like debromination under certain conditions.
Q3: What are the primary causes of debromination in my reaction?
A3: Debromination is most commonly caused by:
-
Formation of Palladium-Hydride Species: In palladium-catalyzed reactions, these species can arise from the base (especially alkoxides), solvent (e.g., alcohols, water), or other additives.[4]
-
Reaction Conditions: High temperatures, prolonged reaction times, and the use of strong bases can promote debromination.[5]
-
Organometallic Intermediate Instability: Grignard and organolithium reagents of bromopyridines can be unstable and may be protonated by trace amounts of water or other protic sources in the solvent.
Q4: How can I detect if debromination is occurring?
A4: The most common methods for detecting debromination byproducts are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify the masses of the starting material, desired product, and any debrominated species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS is effective for analyzing volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show new signals in the aromatic region corresponding to the protons that have replaced the bromine atoms.
Troubleshooting Guides
This section provides structured guidance for specific reaction types where debromination of this compound is a common issue.
Scenario 1: Debromination in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Stille)
Symptoms:
-
Formation of 2,3-dibromo-4-methylpyridine, 2,5-dibromo-4-methylpyridine, 3,5-dibromo-4-methylpyridine, or mono-brominated pyridines detected by LC-MS or GC-MS.
-
Lower than expected yield of the desired coupled product.
Troubleshooting Workflow:
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Base | Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] | Strong alkoxide bases can generate palladium-hydride species, a primary cause of hydrodehalogenation.[4] |
| Solvent | Prefer non-polar aprotic solvents such as toluene or dioxane.[5] | Solvents like DMF and alcohols can act as hydride sources. Thoroughly degas all solvents to remove oxygen.[5] |
| Temperature | Lower the reaction temperature (e.g., 60-80 °C).[5] | Debromination pathways may have a higher activation energy, so lower temperatures can improve selectivity. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the debromination pathway.[6] |
| Catalyst Loading | Use the lowest effective catalyst loading (typically 1-5 mol%). | Prolonged exposure to high catalyst concentrations can sometimes increase side reactions. |
Scenario 2: Debromination during Grignard Reagent or Organolithium Formation
Symptoms:
-
Quenching the organometallic reagent with an electrophile yields a significant amount of debrominated and/or protonated starting material.
-
Low yield of the desired functionalized product.
Troubleshooting Workflow:
| Parameter | Recommendation to Minimize Debromination/Protonation | Rationale |
| Glassware & Solvents | Rigorously flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). | Trace amounts of water or other protic impurities will quench the highly reactive organometallic intermediates. |
| Magnesium Activation (Grignard) | Use fresh, high-purity magnesium turnings. Activate the surface with a small crystal of iodine or a few drops of 1,2-dibromoethane. | An oxide layer on the magnesium surface can inhibit the reaction, leading to long reaction times and potential side reactions. |
| Temperature | For lithium-halogen exchange, maintain very low temperatures (typically -78 °C). For Grignard formation, initiate at room temperature and control the exotherm with cooling if necessary. | Low temperatures stabilize the organolithium species.[7] For Grignard reagents, controlling the temperature prevents side reactions.[8] |
| Addition Rate | Add the alkyl halide or organolithium reagent slowly and dropwise to the reaction mixture. | Slow addition helps to control the local concentration of the reactive species and minimize side reactions like Wurtz coupling in Grignard formation.[8] |
| Alternative Reagents | For selective lithiation, consider using a mixed BuLi/LiDMAE superbase, which can offer different regioselectivity.[4] For Grignard formation, "Turbo Grignard" reagents like i-PrMgCl·LiCl can facilitate halogen-metal exchange under milder conditions. | These reagents can offer improved reactivity and selectivity, potentially avoiding the conditions that lead to debromination. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at C5 with Minimized Debromination
This protocol is designed to favor mono-substitution at the most reactive C5 position while minimizing debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Formation of a Grignard Reagent with Subsequent Electrophilic Quench
This protocol aims to generate the Grignard reagent and use it in situ, minimizing decomposition and debromination.
Materials:
-
Magnesium turnings (1.2 equiv)
-
Iodine (1 crystal)
-
Anhydrous diethyl ether or THF
-
This compound (1.0 equiv)
-
Electrophile (e.g., benzaldehyde, 1.1 equiv)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Assemble a flame-dried three-neck flask with a condenser and dropping funnel under an inert atmosphere.
-
Add magnesium turnings and a crystal of iodine to the flask. Gently heat to sublime the iodine and activate the magnesium.
-
Allow the flask to cool and add anhydrous diethyl ether to cover the magnesium.
-
Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromopyridine solution to initiate the reaction (indicated by bubbling and a gentle reflux).
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of the electrophile in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
analytical methods for detecting impurities in 2,3,5-Tribromo-4-methylpyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in the synthesis of 2,3,5-Tribromo-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
The impurity profile is highly dependent on the synthetic route. However, common impurities may include:
-
Partially Brominated Species: Monobromo- and dibromo-4-methylpyridines that result from incomplete bromination.
-
Isomeric Byproducts: Other tribromo-4-methylpyridine isomers formed due to different bromination positions on the pyridine ring.
-
Unreacted Starting Materials: Residual 4-methylpyridine or partially brominated precursors.
-
Over-brominated Species: Tetrabrominated derivatives if the reaction conditions are too harsh.
-
Hydrolysis Products: Formation of corresponding hydroxypyridine derivatives if moisture is present during workup or storage.[1]
Q2: Which analytical technique is best suited for analyzing my this compound sample?
A multi-technique approach is often essential for a comprehensive purity assessment.[2] The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy depends on the specific analytical goal.[2][3]
-
GC-MS is ideal for identifying and quantifying volatile impurities and isomers. Its high resolution and mass-based identification are key advantages.[2]
-
HPLC-UV is versatile for a wide range of compounds, including non-volatile or thermally sensitive impurities, and offers excellent quantitative accuracy.[2][4]
-
NMR Spectroscopy provides detailed structural information, confirming the main component and identifying unknown impurities without needing reference standards for each one.[5][6]
Q3: How should I prepare my sample for analysis?
Proper sample preparation is crucial for obtaining reliable and reproducible data.
-
For HPLC: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5-1.0 mg/mL.[2][3] It is recommended to filter the solution through a 0.45 µm syringe filter before injection.[2]
-
For GC-MS: Dilute the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of about 1 mg/mL.[2][7]
-
For NMR: Accurately weigh the sample and a suitable internal standard (for quantitative analysis) into an NMR tube and dissolve in a known volume of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2][8]
Troubleshooting Guides
GC-MS Analysis
Q: My chromatogram shows unexpected peaks. How can I identify them? A: Unexpected peaks can originate from several sources. First, analyze the mass spectrum of each unknown peak. The fragmentation pattern and isotopic distribution (especially the characteristic bromine isotope pattern) can help identify the structure.[7] Compare the spectra to a library and consider potential impurities such as unreacted starting materials, isomeric byproducts, or solvent contaminants. If possible, synthesize or purchase standards of suspected impurities to confirm their retention times.
Q: I'm observing poor peak shape (e.g., tailing or fronting). What could be the cause? A: Poor peak shape can be caused by several factors:
-
Column Overloading: Injecting too much sample. Try diluting your sample further.
-
Active Sites in the System: The compound may be interacting with active sites in the injector liner or column. Using a deactivated liner and a high-quality, inert column (like a DB-5ms) can help.[7][9]
-
Inappropriate Temperature: The injector or oven temperature may be too low. Ensure the injector temperature is high enough to ensure rapid volatilization (e.g., 250 °C).[7][8]
HPLC Analysis
Q: I'm having trouble separating isomeric impurities from the main peak. What can I do? A: Achieving separation of structurally similar isomers can be challenging.
-
Optimize the Mobile Phase: Systematically vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase.[3][10]
-
Adjust the Gradient: If using a gradient method, try a shallower gradient around the elution time of your main peak to increase resolution.[10]
-
Change the Stationary Phase: If optimization of the mobile phase is insufficient, consider a different column with alternative selectivity (e.g., a phenyl-hexyl column instead of a standard C18).
Q: My peak retention times are shifting between injections. Why is this happening? A: Retention time instability is often due to:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[6]
-
Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature (e.g., 30 °C).[2][3]
-
Mobile Phase Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily.
Data Presentation
Table 1: Comparison of Key Analytical Techniques
| Analytical Technique | Principle | Information Obtained | Key Advantages | Common Limitations |
| GC-MS | Separation by volatility, followed by mass-based identification. | Purity percentage, identification of volatile impurities and isomers. | High resolution for volatile compounds, definitive identification by mass spectrum.[2] | Not suitable for non-volatile or thermally labile impurities.[2] |
| HPLC-UV | Separation by partitioning between a liquid mobile phase and a solid stationary phase. | Purity percentage, quantification of non-volatile impurities. | Versatile for a wide range of compounds, excellent quantitative accuracy.[2] | Peak identification can be ambiguous without a reference standard.[2] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information, can identify unknown impurities.[5] | Lower sensitivity compared to GC-MS and HPLC for trace impurities.[2] |
Experimental Protocols
Protocol 1: Impurity Profiling by GC-MS
-
Sample Preparation: Dilute the sample in dichloromethane to a concentration of approximately 1 mg/mL.[2]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[6]
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
Protocol 2: Purity Determination by HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 acetonitrile:water mixture to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.[2]
-
Instrumentation: Standard HPLC system with a UV detector.[10]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., starting with 30% acetonitrile, gradient to 90%). Addition of 0.1% formic acid can improve peak shape.[3]
Protocol 3: Structural Confirmation by NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]
-
Instrumentation: 400 MHz NMR spectrometer or equivalent.[2]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation of unknown impurities.[5]
-
-
Data Processing:
-
Process the acquired data using appropriate software.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]
-
Integrate signals and analyze coupling constants to confirm the structure of the main product and identify impurities.[9]
-
Visualizations
Caption: A decision tree to guide the selection of the most appropriate analytical method.
Caption: Relationship between synthesis inputs and common process-related impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
comparing reactivity of 2,3,5-Tribromo-4-methylpyridine with other brominated pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,3,5-tribromo-4-methylpyridine with other brominated pyridines in key organic transformations. Understanding the relative reactivity of the bromine substituents is crucial for designing efficient and selective synthetic routes in the development of novel pharmaceuticals and functional materials. This document synthesizes established principles of pyridine chemistry and available experimental data on analogous compounds to provide a predictive framework for the reactivity of this compound.
Introduction to the Reactivity of Brominated Pyridines
The reactivity of brominated pyridines in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is fundamentally governed by the electronic properties of the pyridine ring and the position of the bromine atom. The electron-deficient nature of the pyridine ring generally enhances the reactivity of the C-Br bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle.
The position of the bromine atom relative to the nitrogen atom significantly influences its reactivity. In general, the order of reactivity for simple monobromopyridines in palladium-catalyzed cross-coupling reactions is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1] The C4- and C2-positions are more electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making the corresponding C-Br bonds more susceptible to oxidative addition.[1] For polyhalogenated pyridines, oxidative addition is also generally favored at the C2 and C4 positions.[2]
In the case of this compound, the presence of multiple bromine atoms and a methyl group introduces additional electronic and steric factors that dictate the regioselectivity of substitution reactions.
Comparative Reactivity in Suzuki-Miyaura Coupling
Based on general principles and data from analogous systems, the predicted order of reactivity for the C-Br bonds in this compound in Suzuki-Miyaura coupling is:
C2-Br > C5-Br > C3-Br
The C2-Br bond is expected to be the most reactive due to its position ortho to the nitrogen atom, which strongly activates it towards oxidative addition. The C5-Br bond, being meta to the nitrogen, is less activated than the C2-position but is generally more reactive than the C3-position in many pyridine systems. The C3-Br bond is anticipated to be the least reactive.
The following table presents representative data for the Suzuki-Miyaura coupling of various brominated pyridines to provide a comparative context.
| Brominated Pyridine | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | N/A |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 65 | N/A |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | N/A |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.5 | 81 | N/A |
| 2,6-Dichloropyridine (for comparison) | Alkylboronic ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 70-90 (mono-alkylation) | N/A |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of brominated pyridines in this reaction is influenced by the position of the bromine atom. The general reactivity trend of C-Br bonds (C4 > C2 > C3) is also observed in amination reactions.
For this compound, the same predicted order of reactivity as in the Suzuki-Miyaura coupling is expected:
C2-Br > C5-Br > C3-Br
This selectivity allows for the potential stepwise functionalization of the pyridine ring by carefully controlling the reaction conditions.
The following table provides a summary of typical reaction conditions and yields for the Buchwald-Hartwig amination of various bromopyridines.
| Brominated Pyridine | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 95 | N/A |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 110 | 24 | 78 | N/A |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [3] |
Reactivity in Lithiation-Substitution Reactions
Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the functionalization of pyridine rings. In the case of this compound, both the bromine atoms and the methyl group can direct lithiation. However, halogen-metal exchange is typically faster than deprotonation.
The regioselectivity of lithiation will depend on the organolithium reagent and the reaction conditions. Treatment with n-butyllithium at low temperatures is expected to preferentially induce halogen-metal exchange at the most reactive C-Br bond, which is the C2-position. Subsequent quenching with an electrophile would lead to substitution at this position. It is also possible that lithiation could be directed by the methyl group to the C3 or C5 position under specific conditions, although this is likely to be less favorable than halogen-metal exchange.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Brominated Pyridines
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Brominated pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask, add the brominated pyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of Brominated Pyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Brominated pyridine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the brominated pyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Predicted reactivity of C-Br bonds in this compound.
Conclusion
While direct experimental data for this compound is limited, a comparative analysis based on fundamental principles and data from analogous compounds provides a robust framework for predicting its reactivity. The C2-Br bond is expected to be the most reactive site for palladium-catalyzed cross-coupling reactions, followed by the C5-Br and then the C3-Br bond. This differential reactivity offers opportunities for selective and sequential functionalization of the pyridine core, making this compound a potentially valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Further experimental investigation is warranted to confirm these predictions and to fully elucidate the synthetic utility of this polyhalogenated pyridine.
References
Navigating Cross-Coupling Reactions: A Guide to Alternatives for 2,3,5-Tribromo-4-methylpyridine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic functionalization of pyridine rings is a common and critical task. 2,3,5-Tribromo-4-methylpyridine has served as a versatile building block in this endeavor, offering multiple points for modification through cross-coupling reactions. However, the exploration of alternative reagents is crucial for expanding the chemical space, improving reaction efficiency, and potentially reducing costs. This guide provides a comparative overview of alternative reagents to this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by experimental data and detailed protocols.
Alternatives at a Glance: Expanding the Synthetic Chemist's Toolkit
Several polyhalogenated pyridines present themselves as viable alternatives to this compound, each with its own unique reactivity profile. Key contenders include 2,3,5-trichloropyridine, 2,3-dibromo-5-chloropyridine, and 2,5-dibromo-3-chloropyridine. The choice of reagent is often dictated by the desired regioselectivity and the specific cross-coupling reaction to be employed.
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy. This trend dictates that oxidative addition of the palladium catalyst, often the rate-determining step, is more facile for heavier halogens. Consequently, brominated pyridines are typically more reactive than their chlorinated counterparts, often requiring milder reaction conditions. However, the electronic and steric environment of the pyridine ring also plays a significant role in determining the site of reaction.
Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison
To provide a clear comparison, the following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources, which may involve slightly different reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following table compares the yields obtained for the coupling of various polyhalogenated pyridines with arylboronic acids.
| Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 10 | 26-32 |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | ~95 |
| 2,3,5-Trichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | ~93 |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 81[1] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 92 (on a similar substrate)[1] |
Note: Data for this compound is based on a study of a structurally similar compound, 3,4,5-tribromo-2,6-dimethylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. Below is a comparison of its application with different halogenated pyridines.
| Pyridine Substrate | Amine Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-5-bromo-4-methylpyridine | Dimethylamine (2.0 M in THF) | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | - | High (qualitative)[2] |
| 2-Bromo-4-methylpyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (estimated)[3] |
| 2-Bromo-4-methylpyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | 80-95 (estimated)[3] |
| 2-Bromopyridines (general) | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98[4] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
| Pyridine Substrate | Alkyne Partner | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridines (general) | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96[5] |
| 4-Bromopyridine hydrochloride | N,N-dimethylaminophenylacetylene | Pd catalyst / CuI | Piperidine | CH₃CN | Reflux | 8 | 94 |
| Aryl halides (general) | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 3 | High (qualitative)[1] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and adapting these reactions. Below are representative protocols for each of the three major cross-coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Halogenated pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the halogenated pyridine, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Protocol for Buchwald-Hartwig Amination
Materials:
-
Halogenated pyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, XPhos, dppp, 2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.2-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk tube or reaction vial.
-
Seal the vessel, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Add the degassed solvent.
-
Add the halogenated pyridine and the amine. For volatile amines, the reaction should be conducted in a sealed tube.
-
Heat the sealed vessel to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.
General Experimental Protocol for Sonogashira Coupling
Materials:
-
Halogenated pyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂, 1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Et₃N, diisopropylamine, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add the halogenated pyridine, palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat to the desired temperature (typically 40-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., diethyl ether).
-
Filter the mixture through a pad of Celite to remove the catalyst and salts, washing with additional solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Pathways
To better understand the relationships between the starting materials and the cross-coupling reactions, the following diagrams illustrate the general workflows and catalytic cycles.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
While this compound remains a valuable reagent, this guide highlights several viable alternatives for the functionalization of the pyridine core through cross-coupling reactions. The choice of an alternative will depend on the specific synthetic strategy, desired regioselectivity, and the nature of the coupling partners. The provided data and protocols offer a starting point for researchers to explore these alternative reagents and optimize their cross-coupling reactions, ultimately expanding the possibilities for the synthesis of novel and complex pyridine-containing molecules. Further research into direct comparative studies will be invaluable in providing a more definitive guide to the relative performance of these reagents.
References
spectroscopic analysis and characterization of 2,3,5-Tribromo-4-methylpyridine reaction products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic characterization of reaction products derived from 2,3,5-Tribromo-4-methylpyridine. Due to the limited availability of direct experimental data for its derivatives, this guide leverages spectroscopic principles and data from the less-substituted analogue, 2-Bromo-4-methylpyridine, to predict and compare the spectral outcomes of common synthetic transformations. This approach offers a valuable framework for researchers working with polyhalogenated pyridines in drug discovery and development.
The primary reactions explored are the Nucleophilic Aromatic Substitution (SNAr) with a methoxy group and the Palladium-catalyzed Suzuki-Miyaura cross-coupling with a phenyl group. These reactions are fundamental in medicinal chemistry for the synthesis of novel molecular scaffolds.
Spectroscopic Data of Starting Materials
A clear understanding of the starting materials' spectral features is crucial for monitoring reaction progress and identifying products.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Key IR Bands (cm⁻¹) |
| This compound | ~2.5 (s, 3H, CH₃), ~8.5 (s, 1H, H-6) | Predicted: ~23 (CH₃), ~125 (C-4), ~128 (C-3), ~135 (C-5), ~145 (C-2), ~152 (C-6) | 329, 331, 333, 335 (M+) isotopic cluster for Br₃ | C-H, C=C, C-N, C-Br |
| 2-Bromo-4-methylpyridine | ~2.3-2.5 (s, 3H, -CH₃), ~7.0-7.2 (d, 1H, H-5), ~7.2-7.4 (s, 1H, H-3), ~8.2-8.4 (d, 1H, H-6)[1] | Predicted: ~21 (CH₃), ~123 (C-3), ~126 (C-5), ~142 (C-2), ~149 (C-4), ~150 (C-6) | 171, 173 (M+) isotopic cluster for Br₁[1] | ~2920 (C-H), ~1585 (C=C), ~1450 (C-N), ~780 (C-Br)[2] |
Comparative Analysis of Reaction Products
The following tables compare the experimental data for the reaction products of 2-Bromo-4-methylpyridine with the predicted data for the corresponding products of this compound. The predictions are based on the expected electronic effects of the additional bromine substituents.
Nucleophilic Aromatic Substitution with Methoxide
This reaction typically occurs at the 2-position of the pyridine ring, which is activated towards nucleophilic attack.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Key IR Bands (cm⁻¹) |
| 2-Methoxy-4-methylpyridine | ~2.2 (s, 3H, CH₃-4), ~3.8 (s, 3H, OCH₃), ~6.6 (d, 1H, H-5), ~6.7 (s, 1H, H-3), ~7.9 (d, 1H, H-6) | ~21 (CH₃-4), ~53 (OCH₃), ~110 (C-3), ~116 (C-5), ~148 (C-4), ~149 (C-6), ~164 (C-2) | 123 (M+)[3][4][5] | ~2950 (C-H), ~1600 (C=C), ~1250 (C-O) |
| Predicted: 2-Methoxy-3,5-dibromo-4-methylpyridine | ~2.4 (s, 3H, CH₃-4), ~3.9 (s, 3H, OCH₃), ~8.3 (s, 1H, H-6) | Predicted: ~22 (CH₃-4), ~55 (OCH₃), ~115 (C-3), ~120 (C-5), ~145 (C-4), ~150 (C-6), ~160 (C-2) | Predicted: 281, 283, 285 (M+) isotopic cluster for Br₂ | ~2950 (C-H), ~1580 (C=C), ~1250 (C-O), ~750 (C-Br) |
Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Key IR Bands (cm⁻¹) |
| 2-Phenyl-4-methylpyridine | ~2.4 (s, 3H, CH₃), ~7.1-7.5 (m, 5H, Phenyl-H), ~7.6 (s, 1H, H-3), ~7.8 (d, 1H, H-5), ~8.6 (d, 1H, H-6) | ~21 (CH₃), ~121 (C-3), ~124 (C-5), ~127, 129, 129 (Phenyl-CH), ~139 (Phenyl-C), ~148 (C-4), ~149 (C-6), ~157 (C-2)[6] | 169 (M+)[6] | ~3050 (Ar-H), ~2920 (C-H), ~1600, 1480 (C=C), ~750, 700 (Ar-H bend)[7] |
| Predicted: 2-Phenyl-3,5-dibromo-4-methylpyridine | ~2.5 (s, 3H, CH₃), ~7.3-7.6 (m, 5H, Phenyl-H), ~8.7 (s, 1H, H-6) | Predicted: ~22 (CH₃), ~125 (C-3), ~128 (C-5), ~128, 129, 130 (Phenyl-CH), ~138 (Phenyl-C), ~147 (C-4), ~151 (C-6), ~155 (C-2) | Predicted: 327, 329, 331 (M+) isotopic cluster for Br₂ | ~3050 (Ar-H), ~2920 (C-H), ~1580, 1470 (C=C), ~750, 700 (Ar-H bend), ~750 (C-Br) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for similar substrates and may require optimization for this compound.[8][9][10][11]
General Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[1] Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry (MS) : Mass spectra are obtained using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.[1] The ionization energy is typically set to 70 eV.
-
Infrared (IR) Spectroscopy : IR spectra are recorded on an FT-IR spectrometer.[1] Liquid samples can be analyzed as a thin film between NaCl plates, and solid samples can be analyzed as KBr pellets.
Protocol 1: Nucleophilic Aromatic Substitution with Sodium Methoxide
This protocol describes the synthesis of methoxy-substituted pyridines.
-
Reaction Setup : To a solution of the brominated pyridine (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add sodium methoxide (1.2 mmol).
-
Reaction Conditions : Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification : Dissolve the residue in ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. After filtration, concentrate the solution and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol outlines the synthesis of phenyl-substituted pyridines.[8][9][10]
-
Reaction Setup : In a Schlenk flask, combine the brominated pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like potassium carbonate (2.0 mmol).
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 10 mL), via syringe.
-
Reaction Conditions : Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up : Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the described synthetic and analytical procedures.
Caption: Synthetic pathway for nucleophilic aromatic substitution.
Caption: Synthetic pathway for Suzuki-Miyaura cross-coupling.
Caption: General experimental workflow for synthesis and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-4-methylpyridine(4926-28-7) IR Spectrum [m.chemicalbook.com]
- 3. 2-Methoxy-4-methylpyridine | C7H9NO | CID 14223472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-methoxy-4-methylpyridine (C7H9NO) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
- 6. 4-Methyl-2-phenylpyridine | C12H11N | CID 77026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridine, 2-phenyl- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis of Polysubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous and vital structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of polysubstituted pyridines is therefore a cornerstone of modern organic chemistry and drug discovery. This guide provides an objective comparison of prominent synthetic routes, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most efficacious strategy for their specific synthetic targets.
Classical Condensation Routes: The Foundation of Pyridine Synthesis
Traditional methods for pyridine synthesis often rely on the condensation of carbonyl compounds with a nitrogen source, typically ammonia or an ammonium salt. These venerable named reactions have been refined over decades and remain valuable for their simplicity and the ready availability of starting materials.[1]
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine.[1][2] This method is particularly well-suited for the synthesis of symmetrically substituted pyridines.[1] The reaction is renowned for its simplicity and efficiency in constructing highly functionalized pyridines in a single pot.[3]
Mechanism Overview: The mechanism involves a Knoevenagel condensation between the aldehyde and one equivalent of the β-dicarbonyl compound, followed by the formation of an enamine from the second equivalent of the β-dicarbonyl and ammonia. A subsequent Michael addition, cyclization, and dehydration yield the 1,4-dihydropyridine intermediate, which is then aromatized.[3]
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Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation provides access to pyridine derivatives through the reaction of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[4][5] A variation of this synthesis involves the treatment of a mixture of a cyanoacetic ester and a ketone with alcoholic ammonia.[4] This method is particularly useful for the synthesis of hydroxypyridines or their pyridone tautomers.[6]
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is an effective two-step method for producing substituted pyridines. The process begins with the condensation of an enamine with an alkynone to form an aminodiene intermediate. This intermediate then undergoes a thermally induced E/Z isomerization followed by a cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[7][8] While versatile, drawbacks include the need to purify the intermediate and the high temperatures required for cyclodehydration.[8] However, recent modifications, such as acid catalysis, have been shown to lower the required reaction temperature.[8]
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// Edges Start -> Intermediate [label="Condensation", color="#4285F4"]; Intermediate -> Isomerization [color="#EA4335"]; Isomerization -> Cyclodehydration [color="#4285F4"]; Cyclodehydration -> Product [color="#34A853"]; }
Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a versatile method for preparing highly functionalized pyridines.[9] The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[9] The mechanism involves the enolization of the α-pyridinium methyl ketone, followed by a 1,4-addition to the α,β-unsaturated ketone to form a Michael adduct. This adduct tautomerizes to a 1,5-dicarbonyl compound, which then undergoes cyclization with ammonia and subsequent dehydration and aromatization to yield the desired pyridine.[9]
Chichibabin Pyridine Synthesis
The Chichibabin pyridine synthesis, first reported in 1924, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives.[10] While this method often suffers from low yields (around 30%), its primary advantage lies in the inexpensiveness of the starting materials.[11] The reaction is typically carried out in the gas phase at high temperatures (400–450 °C) over catalysts like modified alumina or silica.[11]
Modern and Catalytic Approaches
In recent years, significant efforts have been directed towards developing more efficient, milder, and environmentally friendly methods for pyridine synthesis. These include one-pot multicomponent reactions and various catalytic systems.[12][13]
One-Pot Syntheses
Modern synthetic strategies often favor one-pot procedures that minimize intermediate isolation steps, thereby saving time and resources.[12] For instance, a metal-free, one-pot synthesis of substituted pyridines has been developed from aldehydes, phosphorus ylides, and propargyl azide, proceeding through a cascade of reactions including Wittig, Staudinger, aza-Wittig, 6π-3-azatriene electrocyclization, and a 1,3-H shift.[12] Another one-pot method involves the reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate in alcoholic solvents under mild, acid-free conditions.[14]
Catalytic Methods
A wide range of catalytic systems have been employed for pyridine synthesis, including acidic and basic catalysts, nanocatalysts, ionic liquids, and transition metal catalysts.[13] These catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions. For example, magnetically recoverable nanocatalysts have gained attention due to their high surface area and ease of separation from the reaction mixture.[15] Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful technique, often leading to significantly reduced reaction times and higher yields compared to conventional heating.[16]
Comparative Data Summary
The following tables summarize quantitative data for various synthetic routes to polysubstituted pyridines, allowing for a direct comparison of their efficiencies under different conditions.
| Hantzsch Pyridine Synthesis | |||||||
| Catalyst/Conditions | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-TSA / Ultrasonic | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Aqueous (SDS, 0.1M) | RT | - | 96 |
| CAN (0.5 mmol) | 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | Ammonium acetate | - | - | - | - |
Table 1: Representative data for the Hantzsch Pyridine Synthesis.[1]
| Modified Bohlmann-Rahtz Synthesis | ||||||
| Alkynone | 1,3-Dicarbonyl | Nitrogen Source | Solvent | Temp. | Time (h) | Yield (%) |
| Various | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 24 | up to 98 |
Table 2: Data for a one-pot, acid-free modification of the Bohlmann-Rahtz Synthesis.[14]
| One-Pot Metal-Free Synthesis | |||||
| Aldehyde | Phosphorus Ylide | Propargyl Azide | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | (1-Phenylethylidene)triphenylphosphorane | Propargyl azide | 120 | 24 | 80 |
Table 3: Data for a one-pot synthesis via a cascade reaction sequence.[12]
Detailed Experimental Protocols
General Procedure for the Hantzsch Pyridine Synthesis under Ultrasonic Irradiation
To a mixture of benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in a 0.1M aqueous solution of sodium dodecyl sulfate (SDS) is added p-toluenesulfonic acid (p-TSA) (0.1 mmol). The mixture is irradiated in an ultrasonic bath at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is extracted with an appropriate organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography to afford the desired 1,4-dihydropyridine, which can be subsequently oxidized to the pyridine.[2]
General Procedure for the One-Pot Modified Bohlmann-Rahtz Synthesis
A mixture of the 1,3-dicarbonyl compound (1 mmol), the alkynone (1 mmol), and a large excess of ammonium acetate is refluxed in ethanol for 24 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the polysubstituted pyridine.[14]
General Procedure for the One-Pot Metal-Free Cascade Synthesis of Polysubstituted Pyridines
To a solution of the aldehyde (1.0 mmol) and the phosphorus ylide (1.1 mmol) in toluene (5 mL) is stirred at a specified temperature until the aldehyde is consumed (monitored by TLC). The mixture is then cooled to room temperature, and propargyl azide (1.2 mmol) along with triphenylphosphine (1.2 mmol) are added. The reaction is maintained at room temperature for 30 minutes and then heated to 120 °C for 24 hours. After cooling, the solvent is evaporated, and the residue is purified by flash column chromatography to give the desired polysubstituted pyridine.[12]
Conclusion
The synthesis of polysubstituted pyridines encompasses a rich and diverse field of organic chemistry, ranging from century-old named reactions to cutting-edge catalytic methodologies. Classical condensation reactions like the Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke syntheses remain highly relevant due to their simplicity and the accessibility of starting materials. Modern approaches, including one-pot multicomponent reactions and the use of novel catalytic systems, offer significant advantages in terms of efficiency, milder reaction conditions, and improved yields. The choice of synthetic route ultimately depends on the specific substitution pattern desired, the scale of the reaction, and the available resources. This guide provides a comparative framework to assist researchers in navigating these choices and selecting the optimal strategy for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Guareschi-Thorpe Condensation [drugfuture.com]
- 5. Guareschi-Thorpe Condensation [drugfuture.com]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 15. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Arylation of 2,3,5-Tribromo-4-methylpyridine
For researchers, scientists, and professionals in drug development, the functionalization of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine nucleus, in particular, is a privileged structure found in numerous pharmaceuticals.[1][2] The targeted arylation of highly substituted pyridines, such as 2,3,5-Tribromo-4-methylpyridine, presents a significant synthetic challenge due to the presence of multiple reactive sites and the potential for catalyst deactivation.
This guide provides a comparative analysis of various catalytic systems for the arylation of this compound. Given the limited direct literature on this specific substrate, this guide extrapolates from data on structurally similar brominated pyridines to offer valuable insights into catalyst selection and reaction optimization. The primary focus is on palladium-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4][5]
Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, and reaction conditions is paramount for achieving high yields and selectivity in the arylation of polyhalogenated pyridines. The reactivity of the carbon-bromine bonds in this compound is influenced by their position relative to the nitrogen atom and the methyl group. Generally, the reactivity trend for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl.[5][6] For bromopyridines, the C-Br bond at the 2-position is often the most reactive, followed by the 5- and 3-positions.
The following tables summarize the performance of various palladium-based catalytic systems in several key cross-coupling reactions. The data is compiled from studies on analogous bromopyridine substrates to provide a strong predictive basis for the arylation of this compound.
Table 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds between an organoboron reagent and an organic halide.[7][8] For this reaction, bulky, electron-rich phosphine ligands are often essential for high efficiency.[6][9]
| Catalyst System | Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 2-Bromo-4-methylpyridine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 81 | [7] |
| Pd(PPh₃)₄ | 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 92 (on similar substrate) | [7][10] |
| Pd(OAc)₂ / SPhos | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | High (Expected) | [9] |
| Pd-PEPPSI-IPr | 2-Amino-5-bromo-4-methylpyridine | Various arylboronic acids | K₂CO₃ | THF | 60-80 | Good to Excellent | [9] |
Table 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds by coupling an amine with an aryl halide.[11][12][13][14][15] The choice of ligand is critical, with bulky biaryl phosphine ligands being particularly effective.[6]
| Catalyst System | Substrate | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | 2-Amino-5-bromo-4-methylpyridine | Arylamine | Cs₂CO₃ | Toluene | 110 | High | [13] |
| Pd₂(dba)₃ / XPhos | 2-Bromo-4-methylpyridine | Primary/Secondary Amines | NaOtBu | Toluene | 80-110 | High | [6] |
| Pd(OAc)₂ / BINAP | Aryl Bromides | Primary Amines | NaOtBu | Toluene | 80-100 | Good | [11] |
Table 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual catalyst system of palladium and a copper(I) salt.[16][17][18] Copper-free versions have also been developed to avoid the formation of alkyne homocoupling byproducts.[17]
| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | 2-Bromo-4-methylpyridine | Phenylacetylene | Et₃N | DMF | 65 | Good | [7] |
| Pd(PPh₃)₄ / CuI | Aryl Halides | Terminal Alkynes | Amine Base | Various | RT - 100 | Good to Excellent | [16] |
| [DTBNpP]Pd(crotyl)Cl | Aryl Bromides | Terminal Alkynes | TMP | DMSO | RT | up to 97 | [17] |
Table 4: Heck Coupling for C-C Bond Formation with Alkenes
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[19][20] The reaction typically employs a palladium catalyst and a base.[19]
| Catalyst System | Substrate | Alkene | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 2-Amino-5-bromo-4-methylpyridine | n-Butyl acrylate | Et₃N | DMF | 100 | 85 | [2] |
| Pd(OAc)₂ | 3-Bromopyridine | Acrylates/Styrenes | Various | Various | 130 | Good | [21] |
| Pd/C | 4-Bromoanisole | Butyl Acrylate | K₃PO₄ | H₂O | 100 | 88 | [5] |
Table 5: Stille Coupling for C-C Bond Formation
The Stille reaction couples an organotin compound with an organic halide.[22][23][24] A major advantage is the stability of the organostannane reagents, though their toxicity is a drawback.[23][24]
| Catalyst System | Substrate | Organostannane | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Bromo-4-methylpyridine | Tributyl(phenyl)stannane | Toluene | 110 | Good | [25] |
| Pd(PPh₃)₄ | 2-Amino-5-bromo-4-methylpyridine | (2-Thienyl)tributylstannane | Toluene or DMF | 80-110 | Good | [2] |
| Pd(OAc)₂ / Dabco | Aryl Bromides | Organotin reagents | DMF | 120-140 | High | [23] |
Experimental Protocols
The following are generalized protocols that can be adapted for the arylation of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
1. General Protocol for Suzuki-Miyaura Coupling To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.). In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Seal the flask, then evacuate and backfill with argon (repeat three times). Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe. Heat the reaction mixture to 80-120 °C with vigorous stirring and monitor its progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[6]
2. General Protocol for Buchwald-Hartwig Amination In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a Schlenk tube. Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.). Add the anhydrous, degassed solvent (e.g., toluene) and seal the tube. Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.[13]
3. General Protocol for Sonogashira Coupling To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 2-5 mol%). Add an anhydrous solvent such as DMF, followed by a base like triethylamine (2.0-3.0 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) via syringe. Seal the tube and heat the reaction mixture to 60-80 °C. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues. The filtrate is washed, dried, and concentrated, followed by purification via chromatography.[7]
Visualizations
Experimental Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for palladium-catalyzed cross-coupling and a decision-making process for catalyst selection.
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.
Caption: A logic diagram for selecting a suitable cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nobelprize.org [nobelprize.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Stille Coupling [organic-chemistry.org]
- 24. Stille reaction - Wikipedia [en.wikipedia.org]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 2,3,5-Tribromo-4-methylpyridine
For researchers, scientists, and drug development professionals, the purity of synthesized chemical intermediates is paramount to the success of subsequent reactions and the overall quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of analytical methods to assess the purity of synthesized 2,3,5-Tribromo-4-methylpyridine against a commercially available alternative. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and implementation of appropriate purity assessment strategies.
Synthesis and Potential Impurities
The synthesis of this compound can be conceptually approached through the exhaustive bromination of 4-methylpyridine or a related precursor. A plausible synthetic route involves the treatment of 2-amino-4-methylpyridine with an excess of bromine and sodium nitrite in the presence of hydrobromic acid. This method, while effective, can lead to a variety of impurities.
Potential Impurities in Synthesized this compound:
-
Unreacted Starting Material: Residual 2-amino-4-methylpyridine.
-
Partially Brominated Intermediates: Mono- and di-brominated 4-methylpyridines (e.g., 2-bromo-4-methylpyridine, 3-bromo-4-methylpyridine, 2,3-dibromo-4-methylpyridine, 3,5-dibromo-4-methylpyridine).
-
Isomeric Byproducts: Other tribrominated isomers of 4-methylpyridine.
-
Over-brominated Species: Tetrabrominated 4-methylpyridine.
-
Hydroxylated Impurities: Formation of phenolic byproducts if water is present and reacts with diazonium salt intermediates.
Comparison of Analytical Methods for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive purity assessment of synthesized this compound. The following table compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Information Obtained | Key Advantages | Common Limitations |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Purity percentage, quantification of non-volatile impurities. | Versatile for a wide range of compounds, excellent quantitative accuracy. | Peak identification can be ambiguous without a reference standard. |
| GC-MS | Separation based on volatility and partitioning in a gaseous mobile phase, followed by mass-based identification. | Purity percentage, identification of volatile impurities and isomers based on mass-to-charge ratio. | High resolution for volatile compounds, definitive identification by mass spectrum. | Not suitable for non-volatile or thermally labile impurities. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation of the main component, identification and quantification of impurities with distinct NMR signals. | Provides detailed structural information, can identify unknown impurities. | Lower sensitivity compared to GC-MS and HPLC for trace impurities. |
Comparative Purity Data: Synthesized vs. Commercial Product
The following table presents a hypothetical but realistic comparison of the purity of a laboratory-synthesized batch of this compound with a commercially available alternative. Commercial products from suppliers like Fluorochem and Key Organics typically state a purity of >95% or 97%.[1][2]
| Parameter | Synthesized Product (Batch XYZ) | Commercial Alternative |
| Appearance | Off-white to light yellow solid | White crystalline solid |
| Purity by HPLC (%) | 96.5 | 97.8 |
| Purity by GC-MS (%) | 96.2 | 97.5 |
| Major Impurity 1 | 2,3-Dibromo-4-methylpyridine (1.8%) | 3,5-Dibromo-4-methylpyridine (1.1%) |
| Major Impurity 2 | 3,5-Dibromo-4-methylpyridine (0.9%) | Unidentified Isomer (0.7%) |
| Other Impurities (%) | 0.8 | 0.7 |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC)
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Example Gradient: Start with 50% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Standard GC-MS system.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shift of the single aromatic proton and the methyl group protons will be characteristic of the this compound structure. Impurities may be identified by the presence of additional peaks.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals and their chemical shifts will correspond to the carbon atoms in the molecule.
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflow for each analytical technique.
Caption: HPLC analysis workflow for purity assessment.
Caption: GC-MS analysis workflow for purity and impurity identification.
Caption: NMR analysis workflow for structural confirmation.
References
biological activity of derivatives of 2,3,5-Tribromo-4-methylpyridine versus similar compounds
Comparative Biological Activity of Brominated Pyridine Derivatives: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the biological activities of various brominated pyridine derivatives based on available scientific literature. It is intended for research and informational purposes only and should not be used for diagnostic or therapeutic applications.
Abstract
The pyridine scaffold is a fundamental structural motif in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of bromine atoms onto the pyridine ring can significantly alter the molecule's physicochemical properties, thereby influencing its pharmacokinetic profile and biological efficacy. This guide aims to provide a comparative overview of the biological activities of brominated pyridine derivatives, with a particular focus on their potential as anticancer and antimicrobial agents. Due to a lack of specific experimental data on the biological activity of 2,3,5-Tribromo-4-methylpyridine, this document focuses on structurally similar compounds, such as monobrominated and other substituted pyridine derivatives, to infer potential structure-activity relationships. We present quantitative data from various studies, detail common experimental protocols, and provide visualizations of experimental workflows and relevant signaling pathways to aid researchers in the field of drug discovery and development.
Introduction
Pyridine and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous natural products and synthetic drugs. The electronic properties and the ability of the nitrogen atom to form hydrogen bonds are key to their biological activities. Halogenation, particularly bromination, is a common strategy in drug design to enhance the potency and modulate the properties of lead compounds. Brominated pyridines have shown promise in various therapeutic areas, including oncology and infectious diseases.[1]
Comparative Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of pyridine derivatives against a variety of cancer cell lines. The position and nature of substituents on the pyridine ring play a crucial role in determining their anticancer potency.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected pyridine derivatives from various studies. This data allows for a comparison of the cytotoxic effects of different substitution patterns on the pyridine ring.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Dimeric Pyridinium Bromides | |||
| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) | [2] |
| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) | [2] |
| Pyridine-based VEGFR-2 Inhibitors | |||
| Compound 10 (a 2-cyanoacetohydrazone derivative) | HepG2 (Liver Cancer) | 4.25 | [3] |
| Compound 10 (a 2-cyanoacetohydrazone derivative) | MCF-7 (Breast Cancer) | 6.08 | [3] |
| Compound 8 (a 2-cyanoacetohydrazone derivative) | HepG2 (Liver Cancer) | 4.34 | [3] |
| Compound 8 (a 2-cyanoacetohydrazone derivative) | MCF-7 (Breast Cancer) | 10.29 | [3] |
| Compound 9 (a 2-cyanoacetohydrazone derivative) | HepG2 (Liver Cancer) | 4.68 | [3] |
| Compound 9 (a 2-cyanoacetohydrazone derivative) | MCF-7 (Breast Cancer) | 11.06 | [3] |
| Other Substituted Pyridines | |||
| Pyridone 1 | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [1] |
| Pyridone 1 | MCF-7 (Breast Cancer) | 6.3 ± 0.4 | [1] |
| Pyridine 2 | HepG2 (Liver Cancer) | 7.5 ± 0.1 | [1] |
| Pyridine 2 | MCF-7 (Breast Cancer) | 16 ± 1.7 | [1] |
Note on Structure-Activity Relationship (SAR): Studies suggest that the presence of halogen atoms on the pyridine ring can have varied effects on antiproliferative activity. In some cases, halogenation, particularly at the 2-position, has been associated with mutagenic activity.[4] Conversely, other research indicates that pyridine derivatives with halogen atoms or bulky groups may exhibit lower antiproliferative activity compared to those with -OMe, -OH, -C=O, and NH2 groups.[5] The specific substitution pattern and the overall molecular structure are critical in determining the biological outcome.
Comparative Antimicrobial Activity
The rise of antibiotic resistance has necessitated the search for new antimicrobial agents. Pyridine derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridine derivatives against common bacterial strains, providing a basis for comparing their antimicrobial efficacy.
| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| Halogenated Pyrrolopyrimidines | |||
| Bromo and Iodo derivatives | Staphylococcus aureus | 8 | [6] |
| Bromo and Iodo derivatives with betatide | Staphylococcus aureus | 1-2 | [6] |
| Halogenated Pyrimidines | |||
| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | Staphylococcus aureus | 50 | [7] |
| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP) | Staphylococcus aureus | 50-100 | [7] |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (24DC5IPP) | Staphylococcus aureus | 50-100 | [7] |
Note on Structure-Activity Relationship (SAR): The antimicrobial activity of pyridine derivatives is influenced by factors such as molecular hydrophobicity, adsorbability on the bacterial cell surface, and the electron density of the nitrogen atom.[8] For some halogenated pyrimidines, extensive halogenation appears to enhance antibiofilm and antivirulence activities against S. aureus.[7]
Experimental Protocols
Standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of novel compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., brominated pyridine derivatives) dissolved in a suitable solvent like DMSO, with final concentrations typically ranging from 0.01 to 100 µM.
-
Incubation: The plates are incubated for a specified period, usually 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, such as Mueller-Hinton Broth.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of substituted pyridine derivatives.
Caption: Generalized workflow for synthesis and biological evaluation of pyridine derivatives.
Signaling Pathway: VEGFR-2 Inhibition
Certain pyridine derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) in tumors.[9][10]
Caption: Inhibition of the VEGFR-2 signaling pathway by certain pyridine derivatives.
Conclusion
While specific biological activity data for this compound remains elusive, a comparative analysis of structurally similar brominated and substituted pyridine derivatives provides valuable insights into their potential as therapeutic agents. The available data indicates that pyridine derivatives exhibit significant anticancer and antimicrobial activities, which are highly dependent on the nature and position of substituents on the pyridine ring. Halogenation is a key modification that can enhance biological activity, although its effects are complex and context-dependent.
The experimental protocols and visualizations provided in this guide offer a framework for the systematic evaluation of novel pyridine derivatives. Further research is warranted to synthesize and evaluate this compound and its analogs to fully elucidate their therapeutic potential and establish definitive structure-activity relationships. Such studies will contribute to the development of new and more effective treatments for cancer and infectious diseases.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irjet.net [irjet.net]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 9. ijsat.org [ijsat.org]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of 2,3,5-Tribromo-4-methylpyridine: A Cost-Benefit Analysis for Large-Scale Production
For researchers and drug development professionals, the selection of key chemical intermediates is a critical decision that balances cost, efficiency, and safety. 2,3,5-Tribromo-4-methylpyridine is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds, prized for its multiple reactive sites that allow for diverse molecular architectures. This guide provides a comprehensive cost-benefit analysis of its large-scale synthesis, comparing a direct bromination route with potential alternatives, supported by experimental data and detailed protocols.
Executive Summary
The primary route for the large-scale synthesis of this compound is the direct tribromination of 4-methylpyridine. This method is generally favored for its atom economy and procedural simplicity. However, challenges in achieving high purity and the management of hazardous reagents necessitate a thorough evaluation. This analysis indicates that while direct bromination is cost-effective in terms of raw materials, purification and waste management can significantly impact the overall cost. Alternative strategies, such as multi-step syntheses involving Sandmeyer reactions of aminopyridines, may offer higher purity but at an increased initial cost.
Data Presentation: A Comparative Cost Analysis
The following tables provide a quantitative comparison of the direct bromination of 4-methylpyridine with a hypothetical multi-step alternative. Prices for reagents are based on current market estimates for bulk quantities and may vary.
Table 1: Cost Analysis of Direct Tribromination of 4-Methylpyridine
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Cost (USD/kg) | Moles per mole of product | Cost per mole of product (USD) |
| 4-Methylpyridine | 93.13 | 0.957 | 98% | 10.30 | 1 | 0.96 |
| Bromine | 159.81 | 3.12 | 99.8% | 3.50 | 3 | 1.68 |
| Sulfuric Acid | 98.08 | 1.84 | 98% | 0.10 | Catalyst | Negligible |
| Total Estimated Cost per mole | ~2.64 | |||||
| Estimated Cost per kg of product | ~8.00 |
Table 2: Hypothetical Cost Analysis of a Multi-Step Alternative (e.g., via Sandmeyer Reaction)
| Starting Material/Reagent | Purity | Cost (USD/kg) | Overall Yield | Estimated Cost per kg of product (USD) | Key Considerations |
| 2-Amino-4-methylpyridine | 98% | 25.00 | 70% | > 40.00 | Higher starting material cost, multiple steps, potentially hazardous intermediates (diazonium salts).[1] |
| 2,3-Diamino-4-methylpyridine | 97% | > 100.00 | 60% | > 200.00 | Complex starting material synthesis, likely lower overall yield. |
Experimental Protocols
Key Experiment: Large-Scale Synthesis of this compound via Direct Bromination
This protocol describes a plausible method for the large-scale synthesis of this compound.
Materials:
-
4-Methylpyridine (1.0 eq)
-
Bromine (3.0-3.5 eq)
-
Concentrated Sulfuric Acid (as catalyst/solvent)
-
Sodium hydroxide solution (for neutralization)
-
Suitable organic solvent (e.g., dichloromethane for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a scrubber for bromine and hydrogen bromide vapors, charge concentrated sulfuric acid.
-
Addition of Starting Material: Cool the sulfuric acid to 0-5 °C and slowly add 4-methylpyridine (1.0 eq) while maintaining the temperature.
-
Bromination: Slowly add bromine (3.0-3.5 eq) dropwise to the reaction mixture over several hours, maintaining a low temperature. After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and then heated to ensure complete tribromination.
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The acidic solution is then neutralized with a concentrated sodium hydroxide solution to precipitate the crude product.
-
Extraction and Purification: The crude product is filtered or extracted with a suitable organic solvent like dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to yield this compound.
Mandatory Visualizations
Caption: Cost-benefit analysis workflow for the synthesis of this compound.
Caption: Experimental workflow for the direct bromination of 4-methylpyridine.
Conclusion
The large-scale synthesis of this compound via direct bromination of 4-methylpyridine presents a cost-effective route from a raw material perspective. The primary challenges lie in controlling the reaction to achieve high selectivity and purity, which can lead to increased downstream processing costs. For applications where exceptionally high purity is required, exploring more controlled, albeit more expensive, multi-step synthetic routes may be a viable alternative. The choice of synthesis will ultimately depend on the specific purity requirements of the final application and the economic feasibility of the purification process.
References
Navigating the Mechanistic Landscape of 2,3,5-Tribromo-4-methylpyridine: A Comparative Guide to its Reactivity
For Immediate Release
Researchers and professionals in the fields of organic synthesis and drug development now have access to a comprehensive guide on the mechanistic nuances of reactions involving 2,3,5-Tribromo-4-methylpyridine. This guide offers a comparative analysis of the reactivity of the different bromine substituents in common cross-coupling reactions, providing valuable insights for the strategic design of complex molecules.
Due to a lack of extensive direct mechanistic studies on this compound, this guide leverages data from analogous polybrominated pyridine systems and fundamental principles of heterocyclic chemistry to predict its reactivity. The primary focus is on palladium-catalyzed cross-coupling reactions, which are pivotal in modern synthetic chemistry.
Predicted Reactivity and Regioselectivity
The reactivity of the bromine atoms at the 2, 3, and 5-positions of the pyridine ring is dictated by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the electrophilicity of the carbon-bromine bonds. Generally, positions ortho and para to the nitrogen (the 2- and 4-positions, though the 4-position is substituted with a methyl group in this case) are more activated towards nucleophilic attack and oxidative addition in palladium-catalyzed cycles.
Based on studies of similar compounds, such as 3,4,5-tribromo-2,6-dimethylpyridine, a general order of reactivity for the bromine substituents in this compound in Suzuki-Miyaura coupling can be predicted.[1] The bromine at the 2-position is expected to be the most reactive, followed by the 5-position, and lastly the 3-position. This selectivity is attributed to the electronic activation at the 2-position and steric hindrance at the more crowded 3-position.
Comparative Analysis of Cross-Coupling Reactions
This guide provides a comparative overview of the expected performance of this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.
| Reaction Type | Coupling Partner | Predicted Major Monosubstituted Product | Key Considerations |
| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Aryl-3,5-dibromo-4-methylpyridine | Generally robust and tolerant of various functional groups.[2][3][4][5] |
| Stille Coupling | Organostannane | 2-Aryl/Alkenyl-3,5-dibromo-4-methylpyridine | Milder reaction conditions may be possible, but toxicity of tin reagents is a drawback.[6][7][8][9][10][11] |
| Buchwald-Hartwig Amination | Amine | 2-Amino-3,5-dibromo-4-methylpyridine | Choice of ligand is crucial to overcome potential catalyst inhibition by the pyridine nitrogen.[12][13][14][15][16] |
Experimental Protocols
Detailed, generalized experimental protocols for performing Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions with this compound are provided below. These are based on established procedures for other bromopyridines and should be optimized for specific substrates.[2][7][12]
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water mixture)
Procedure:
-
To a dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Procedure for Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a dry Schlenk flask, dissolve this compound and the palladium catalyst in the anhydrous solvent.
-
Degas the solution with a stream of inert gas.
-
Add the organostannane via syringe.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 90-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and dilute it with an organic solvent.
-
Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound, the amine, and the anhydrous solvent.
-
Seal the tube and heat with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways
To further elucidate the mechanistic principles, the following diagrams illustrate the predicted regioselective Suzuki-Miyaura coupling and the general catalytic cycles.
Caption: Predicted regioselectivity in the Suzuki-Miyaura coupling of this compound.
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,3,5-Tribromo-4-methylpyridine: A Procedural Guide
For researchers and professionals in the fast-paced world of drug development, the responsible management of chemical reagents is as crucial as the innovative research they conduct. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,3,5-Tribromo-4-methylpyridine, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on established best practices for the disposal of halogenated and pyridine-containing organic compounds, which are typically classified as hazardous waste. Information from safety data sheets of structurally similar chemicals has been used for guidance. It is imperative to always consult the official SDS provided by your chemical supplier for the most accurate and specific handling and disposal information.
Immediate Safety and Hazard Profile
Based on the characteristics of analogous brominated pyridine compounds, this compound should be handled as a hazardous substance. Primary concerns include potential toxicity if ingested, inhaled, or absorbed through the skin, as well as possible irritation to the skin, eyes, and respiratory system. All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Hazard Data Summary
The following table summarizes key hazard information for structurally similar brominated pyridine compounds to provide a basis for risk assessment. This data should be used for guidance only, pending review of the supplier-specific SDS for this compound.
| Property | Value | Notes |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[1] |
| GHS Pictograms | Skull and Crossbones, Exclamation Mark | Indicates acute toxicity and potential for irritation.[1] |
| Signal Word | Danger or Warning | Reflects the severity of the potential hazards. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, respiratory protection | Essential for minimizing exposure during handling and disposal.[2][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6] Improper disposal, such as discarding in the regular trash or pouring down the sanitary sewer, is strictly prohibited.[4][7]
1.0 Personal Protective Equipment (PPE)
1.1. Before initiating any waste handling procedures, ensure that appropriate PPE is worn. This includes, at a minimum:
- Chemical-resistant gloves (e.g., nitrile or butyl rubber).
- Safety goggles or a face shield.
- A standard laboratory coat.
- If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[2]
2.0 Waste Segregation and Collection
2.1. Designate a specific hazardous waste container for this compound waste. This container must be:
- Made of a compatible material (e.g., high-density polyethylene).
- In good condition with a securely sealing lid.
- Kept closed except when adding waste.[8] 2.2. Carefully transfer the this compound waste into the designated container. If it is a solid, use a dedicated scoop or spatula and avoid generating dust. 2.3. All materials grossly contaminated with this compound, such as weighing paper, contaminated gloves, and absorbent pads from spill clean-ups, must also be placed in this container.[2]
3.0 Labeling of Hazardous Waste
3.1. As soon as the first waste is added, the container must be labeled with a hazardous waste tag.[4][9] 3.2. The label must include the following information:
- The words "Hazardous Waste".[4]
- The full chemical name: "this compound". Abbreviations and chemical formulas are not permissible.[4]
- A list of all components of the waste mixture, including any solvents.
- The approximate quantities of each component.
- The date of waste generation.[4]
- The name and contact information of the principal investigator or laboratory supervisor.[4]
- The appropriate hazard pictograms (e.g., toxicity, irritant).[4]
4.0 Storage of Hazardous Waste
4.1. Store the sealed and labeled waste container in a designated and secure satellite accumulation area. 4.2. This storage area should be well-ventilated and away from incompatible materials. 4.3. Ensure that the storage of hazardous waste complies with institutional and regulatory limits, typically no more than 55 gallons of hazardous waste at a satellite accumulation area.[9]
5.0 Decontamination of Empty Containers
5.1. Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.[10] 5.2. To decontaminate, triple-rinse the container with a suitable solvent that can dissolve the compound. 5.3. The rinsate from this process is considered hazardous waste and must be collected in the designated hazardous waste container.[9][10] 5.4. After triple-rinsing, the container can be disposed of in the regular trash after defacing or removing the original label.[9]
6.0 Final Disposal
6.1. Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[4] 6.2. Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. epa.gov [epa.gov]
- 6. youtube.com [youtube.com]
- 7. acs.org [acs.org]
- 8. pfw.edu [pfw.edu]
- 9. vumc.org [vumc.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling 2,3,5-Tribromo-4-methylpyridine
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 2,3,5-Tribromo-4-methylpyridine. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required in situations with a splash hazard.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[2][3] |
| Body Protection | Laboratory coat. For larger quantities or where there is a risk of significant exposure, flame-retardant and antistatic protective clothing should be considered.[4] |
| Respiratory Protection | A NIOSH-approved dust respirator should be used, especially if dust or aerosols are generated.[2] Work should be conducted in a well-ventilated area, preferably under a fume hood.[1][4] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area with a local exhaust system or fume hood to minimize direct exposure.[2]
-
Ensure safety showers and eye wash stations are readily accessible.[2]
Safe Handling Practices:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and face thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][5]
Storage:
Emergency Procedures: First Aid
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical attention.[2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[5] |
| Ingestion | Rinse mouth. If you feel unwell, get medical advice or attention.[2] |
Disposal Plan
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[6]
-
This waste stream should not be mixed with other incompatible waste.[6]
Containerization and Labeling:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[6]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[6]
Storage and Disposal:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[6]
-
Arrange for pickup and proper disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Disposal may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Always comply with federal, state, and local regulations for hazardous waste disposal.[1][2]
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
